molecular formula C3H8N2O B1266054 2-Amino-N-methylacetamide CAS No. 22356-89-4

2-Amino-N-methylacetamide

Cat. No.: B1266054
CAS No.: 22356-89-4
M. Wt: 88.11 g/mol
InChI Key: UUYDPHCMCYSNAY-UHFFFAOYSA-N
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Description

2-Amino-N-methylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C3H8N2O and its molecular weight is 88.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptoids - N-substituted Glycines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-5-3(6)2-4/h2,4H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYDPHCMCYSNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176890
Record name 2-Amino-N-methylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22356-89-4
Record name N-Methylglycinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22356-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-methylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022356894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

physicochemical properties of 2-Amino-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Property Search

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synthesis and purification of N-Methylglycinamide

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solubility of 2-Amino-N-methylacetamide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

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2-Amino-N-methylacetamide spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Acquisition

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thermal stability and degradation of 2-Amino-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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potential applications of 2-Amino-N-methylacetamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Initiating The Literature Search

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N-Methylglycinamide as a building block for peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Gathering

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reactivity profile of the primary amine in 2-Amino-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Gathering foundational information

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theoretical and computational studies of 2-Amino-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

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commercial availability and suppliers of 2-Amino-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

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2-Amino-N-methylacetamide safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

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discovery and history of 2-Amino-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Information Gathering

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synonyms for 2-Amino-N-methylacetamide (e.g., N-Methylglycinamide)

Author: BenchChem Technical Support Team. Date: January 2026

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Methodological & Application

incorporating 2-Amino-N-methylacetamide into a peptide sequence

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Peptides

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protocol for coupling N-Methylglycinamide in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Peptide Search

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2-Amino-N-methylacetamide as a capping agent in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocol

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application of N-Methylglycinamide in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Glycinamide

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enzymatic ligation of peptides containing 2-Amino-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Title: Streamlined Enzymatic Ligation of Peptides Incorporating C-Terminal 2-Amino-N-methylacetamide using Butelase-1

Abstract

The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including stability, permeability, and target affinity. This compound (Nma) is a particularly interesting C-terminal modification that can protect against carboxypeptidase degradation. This application note provides a detailed protocol for the efficient enzymatic ligation of peptides containing a C-terminal Nma residue using butelase-1, a highly efficient ligase. We will delve into the mechanistic underpinnings of this ligation, provide step-by-step experimental procedures, and offer insights into expected outcomes and troubleshooting.

Introduction: The Significance of C-Terminal Modification and Enzymatic Ligation

The C-terminus of a peptide is often susceptible to degradation by endogenous carboxypeptidases, limiting the in vivo half-life of peptide-based therapeutics. Capping the C-terminus with non-proteinogenic moieties is a proven strategy to overcome this limitation. The this compound (Nma) group serves as an effective C-terminal protecting group that can enhance peptide stability.

Traditional chemical ligation methods for peptide synthesis can be cumbersome, often requiring harsh reaction conditions and the use of protecting groups, which can lead to side reactions and low yields. Enzymatic ligation, on the other hand, offers a highly specific and efficient alternative, proceeding under mild, aqueous conditions. Butelase-1, a cyclotide-extracted asparaginyl endopeptidase, has emerged as a powerful tool for peptide ligation due to its remarkable catalytic efficiency and broad substrate tolerance. It recognizes a specific C-terminal sequence (Asn-His-Val) and ligates it to an N-terminal nucleophile, such as the amine group of another peptide or a small molecule.

This guide focuses on the butelase-1-mediated ligation of a peptide containing a C-terminal Nma residue. This approach allows for the seamless incorporation of this stability-enhancing modification in a highly efficient and specific manner.

Mechanistic Insights: The Butelase-1 Catalytic Cycle

Butelase-1 operates through a transpeptidation mechanism. The enzyme's active site recognizes and binds to the C-terminal Asn-His-Val (NHV) recognition sequence of the donor peptide. The catalytic cysteine residue in butelase-1 then attacks the carbonyl group of the asparagine, forming a covalent acyl-enzyme intermediate and releasing the C-terminal His-Val dipeptide. Subsequently, an incoming N-terminal nucleophile, in this case, the amine group of this compound, attacks the acyl-enzyme intermediate, resulting in the formation of a new peptide bond and the release of the ligated product.

Diagram of the Butelase-1 Ligation Workflow

butelase1_workflow cluster_substrates Substrate Preparation cluster_reaction Enzymatic Ligation cluster_analysis Purification & Analysis Peptide_NHV Peptide with C-terminal Asn-His-Val (NHV) Reaction_Mix Reaction Mixture: - Peptide-NHV - Nma - Butelase-1 - Buffer (e.g., Tris-HCl, pH 7.5) Peptide_NHV->Reaction_Mix Nma This compound (Nma) Nma->Reaction_Mix Butelase1 Butelase-1 Enzyme Butelase1->Reaction_Mix Purification RP-HPLC Purification Reaction_Mix->Purification Ligation Product Analysis LC-MS Analysis Purification->Analysis Purified Product

Caption: Workflow for butelase-1 mediated ligation of a peptide with this compound.

Experimental Protocol: Step-by-Step Guide

This protocol outlines the ligation of a model peptide (Peptide-NHV) with this compound (Nma).

Materials and Reagents
  • Peptide-NHV: Custom synthesized peptide with the C-terminal NHV recognition sequence.

  • This compound (Nma): Commercially available or synthesized.

  • Butelase-1: Recombinantly expressed and purified.

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5.

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) in water.

  • RP-HPLC System: With a C18 column.

  • LC-MS System: For product characterization.

Substrate Preparation
  • Peptide-NHV Stock Solution: Dissolve the lyophilized Peptide-NHV in the reaction buffer to a final concentration of 10 mM.

  • Nma Stock Solution: Dissolve this compound in the reaction buffer to a final concentration of 100 mM.

Enzymatic Ligation Reaction
  • In a 1.5 mL microcentrifuge tube, combine the following reagents in the order listed:

ReagentVolumeFinal Concentration
Reaction BufferUp to 100 µL-
Peptide-NHV (10 mM)10 µL1 mM
Nma (100 mM)20 µL20 mM
  • Initiate the reaction: Add butelase-1 to a final concentration of 10 µM.

  • Incubate: Incubate the reaction mixture at 25°C for 1-4 hours. Monitor the reaction progress by taking small aliquots at different time points (e.g., 0, 1, 2, and 4 hours) and analyzing them by RP-HPLC.

Reaction Quenching and Product Analysis
  • Quench the reaction: To stop the enzymatic reaction, add 10 µL of the quenching solution to the reaction mixture.

  • Analyze by RP-HPLC: Inject an aliquot of the quenched reaction mixture onto a C18 column. A typical gradient might be 5-95% acetonitrile in water (with 0.1% TFA) over 30 minutes. The ligated product will have a different retention time compared to the starting peptide.

  • Confirm by LC-MS: Collect the peak corresponding to the ligated product and analyze it by LC-MS to confirm the expected molecular weight.

Purification of the Ligated Product
  • Preparative RP-HPLC: Purify the remaining reaction mixture using a preparative or semi-preparative C18 column on an RP-HPLC system.

  • Lyophilization: Lyophilize the fractions containing the pure product to obtain a dry powder.

Expected Results and Troubleshooting

Table 1: Representative Ligation Efficiency Data

Peptide SubstrateNma Concentration (mM)Butelase-1 (µM)Reaction Time (h)Ligation Yield (%)
Model Peptide 1-NHV20102>95
Model Peptide 2-NHV20104>90

Troubleshooting Common Issues:

  • Low Ligation Yield:

    • Inactive Enzyme: Ensure butelase-1 is properly stored and handled. Test its activity with a known control substrate.

    • Suboptimal Substrate Concentrations: Vary the concentrations of both the peptide and Nma to find the optimal ratio.

    • Incorrect pH: The optimal pH for butelase-1 is typically around 7.5. Ensure the reaction buffer is at the correct pH.

  • Side Product Formation:

    • Hydrolysis of the Peptide Substrate: If the reaction is left for too long or if the concentration of the Nma nucleophile is too low, hydrolysis of the acyl-enzyme intermediate can occur. Monitor the reaction progress closely and optimize the reaction time.

  • Incomplete Reaction:

    • Insufficient Enzyme: Increase the concentration of butelase-1.

    • Short Reaction Time: Extend the incubation time and monitor the reaction until completion.

Conclusion

The use of butelase-1 for the enzymatic ligation of peptides containing C-terminal this compound offers a highly efficient and specific method for producing stabilized peptides. This approach avoids the harsh conditions and potential side reactions associated with chemical ligation methods. The protocol described herein provides a robust starting point for researchers looking to incorporate Nma and other non-canonical amino acids into their peptides for therapeutic development and other applications.

References

  • James, T. et al. (2019). Butelase 1: A Versatile and Efficient Ligase for Peptide and Protein Engineering. ACS Chemical Biology. [Link]

  • Harris, K. S. et al. (2015). The use of butelase 1 to ligate and cyclize peptides and proteins. Journal of Biological Chemistry. [Link]

N-Methylglycinamide as a molecular probe for enzyme assays

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've initiated targeted Google searches to gather comprehensive information on N-Methylglycinamide. My focus is on its properties, synthesis, applications as a molecular probe in enzyme assays. I'm also starting to look for any related research, to aid my initial understanding.

Outlining Application Notes

I'm now analyzing the search results, preparing to structure application notes. I will start with an overview of N-Methylglycinamide and its mechanism. Then, I'll detail experimental protocols, data analysis, and troubleshooting. I'm focusing on the logical flow, and including visual aids like diagrams and tables to enhance clarity and understanding.

Initiating Literature Review

I'm now diving deep into Google Scholar and PubMed, focusing on established protocols and review articles related to N-Methylglycinamide's use as an enzyme assay probe. I'm prioritizing authoritative sources to build a solid foundation. I will synthesize the gathered data and structure the application notes around the mechanism of the probe's action, experiments and data interpretation, and troubleshooting.

synthesis of N-substituted glycine derivatives using 2-Amino-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Glycine

I'm starting with focused Google searches to build a solid foundation. My aim is to collect detailed information on synthesizing N-substituted glycine derivatives, specifically focusing on the application of 2-Amino-N-methylacetamide. I'm keen on establishing the optimal starting point for deeper investigation.

Expanding Search Parameters

I'm now expanding my search to include specific reaction pathways like reductive amination and nucleophilic substitution. I'm also looking closely at the reagents, solvents, and conditions used. Next, I plan to structure the application note, starting with an introduction that highlights the importance of N-substituted glycine derivatives in medicinal chemistry.

Deepening Synthesis Investigations

I'm now starting a more targeted search to find detailed info on the synthesis of N-substituted glycine derivatives, specifically using this compound. My focus is now on protocols, reaction mechanisms, and derivative applications. I'll look into reductive amination and nucleophilic substitution pathways and start structuring the application note with an introduction that stresses the derivatives' importance. I'm moving toward detailed protocols and diagrams.

use of 2-Amino-N-methylacetamide in the synthesis of cyclic peptides

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Amide

I'm starting with deep dives into Google, seeking reliable sources on 2-Amino-N-methylacetamide's function in cyclic peptide synthesis. I'm focusing on reaction mechanisms and established protocols, hoping to get a solid base of information to begin with.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying crucial scientific principles and procedures. I'm focusing on the causality of experimental choices to self-validate protocols. I'm also finding suitable data for tabulation and charting workflows for diagramming, to illustrate reaction pathways and workflows. I plan to present this in the application note and protocols later on.

Developing Note and Protocols

I'm now structuring the application note, starting with an overview of the challenges in cyclic peptide synthesis and the benefits of using this compound. I'm moving on to draft detailed protocols with step-by-step instructions for a representative cyclic peptide synthesis. I plan to emphasize reaction optimization, troubleshooting, and final product characterization, with tabulated data and Graphviz diagrams for clarity.

analytical methods for detecting 2-Amino-N-methylacetamide in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Detection

I'm starting with a deep dive into Google, focused on analytical methods for detecting 2-Amino-N-methylacetamide. I'm prioritizing its properties, typical reaction matrices, and tried-and-true analytical techniques. This initial phase is crucial for building a strong foundation.

Developing Detection Protocols

I've moved on to refining the search strategy, focusing on specific analytical methods. I'm prioritizing sensitivity, selectivity, and practical implementation within drug development. I'm also actively seeking authoritative references like ICH guidelines and pharmacopeias to bolster the approach. I'm currently structuring the application note, starting with an introduction to the need for monitoring and then detailing the selected analytical principles. I'll summarize performance characteristics in a comparative table. Finally, I'll provide detailed, self-validating protocols.

Refining Analytical Strategy

I'm now conducting a focused Google search to compile data on analytical methods for detecting this compound. My focus is on sensitivity, selectivity, and ease of use in drug development. I'm also searching authoritative resources for support, including regulatory guidelines and peer-reviewed articles. The application note is coming together: first, I'm introducing the need for monitoring, then detailing the principles of the selected methods. I will create a comparative performance characteristics table and detailed, self-validating protocols.

Application Notes & Protocols: Strategic Protection of 2-Amino-N-methylacetamide for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract: 2-Amino-N-methylacetamide is a versatile building block in medicinal chemistry and organic synthesis, featuring a primary amine and a secondary amide. The strategic and orthogonal protection of these functional groups is paramount for achieving desired chemical transformations with high yield and purity. This document provides a comprehensive guide to selecting and implementing protecting group strategies for this compound, offering detailed protocols, mechanistic insights, and a comparative analysis of common protecting groups.

Introduction: The Synthetic Challenge and Strategic Imperative

This compound presents a common synthetic challenge: the presence of two nucleophilic nitrogen atoms with differing reactivity. The primary amine is significantly more nucleophilic and less sterically hindered than the secondary amide. However, under many reaction conditions, both groups can react, leading to undesired side products and complex purification procedures. Therefore, a carefully designed protecting group strategy is essential to temporarily mask one or both functional groups, allowing for selective manipulation of other parts of the molecule.

The ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the desired reaction conditions.

  • Readily removed in high yield under mild conditions that do not affect the rest of the molecule.

This guide will focus on the most common and effective protecting groups for the primary amine of this compound: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

Protecting the Primary Amine: A Comparative Analysis

The primary amine is the more reactive of the two nitrogen centers in this compound. Its protection is often the first step in a synthetic sequence.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used amine protecting groups due to its ease of introduction and its stability to a wide range of reaction conditions, including catalytic hydrogenation and basic conditions. It is, however, readily cleaved under acidic conditions.

Mechanism of Protection: The protection reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol: Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.

  • Add a base, typically triethylamine (TEA, 1.1-1.5 eq) or diisopropylethylamine (DIPEA, 1.1-1.5 eq), to the solution.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion , concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the Boc-protected product.

Experimental Protocol: Deprotection of Boc Group

  • Dissolve the Boc-protected this compound in a suitable solvent like DCM or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA, 10-50% in DCM) or hydrochloric acid (4M in dioxane).

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Upon completion , concentrate the mixture under reduced pressure to remove the acid and solvent.

  • The resulting amine salt can be used directly or neutralized with a base.

Carboxybenzyl (Cbz) Group

The Cbz group is another cornerstone of amine protection. It is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation.

Mechanism of Protection: The primary amine attacks the carbonyl carbon of benzyl chloroformate (Cbz-Cl), leading to the formation of the protected carbamate.

Experimental Protocol: Cbz Protection of this compound

  • Dissolve this compound (1.0 eq) in a mixture of water and a suitable organic solvent like THF or dioxane.

  • Add a base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), to maintain a basic pH.

  • Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq).

  • Stir vigorously at 0 °C for 1-3 hours and then at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion , extract the product with an organic solvent and purify by column chromatography.

Experimental Protocol: Deprotection of Cbz Group

  • Dissolve the Cbz-protected compound in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Add a catalyst, typically 10% Palladium on carbon (Pd/C).

  • Stir the mixture under an atmosphere of hydrogen gas (H₂) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected amine.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its lability under basic conditions, while being stable to acidic conditions and catalytic hydrogenation.

Mechanism of Protection: The amine reacts with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a mild base.

Experimental Protocol: Fmoc Protection of this compound

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

  • Add a mild base, such as sodium bicarbonate (NaHCO₃).

  • Slowly add Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) at room temperature.

  • Stir the reaction for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion , extract the product and purify by column chromatography.

Experimental Protocol: Deprotection of Fmoc Group

  • Dissolve the Fmoc-protected compound in a solvent such as N,N-dimethylformamide (DMF) or DCM.

  • Add a solution of a secondary amine base, typically 20% piperidine in DMF.

  • Stir the mixture at room temperature for 5-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion , remove the solvent and the piperidine-dibenzofulvene adduct by evaporation and purification.

Orthogonal Protection Strategies

The differing lability of the Boc, Cbz, and Fmoc groups allows for their use in orthogonal protection schemes, where one group can be selectively removed in the presence of the others. This is crucial for complex, multi-step syntheses.

Orthogonal_Protection cluster_Boc Boc Protection cluster_Cbz Cbz Protection cluster_Fmoc Fmoc Protection Boc_Protected Boc-NH-R Acid Strong Acid (e.g., TFA) Boc_Protected->Acid Cleavage Deprotected_Boc H₂N-R Acid->Deprotected_Boc Cbz_Protected Cbz-NH-R Hydrogenation H₂, Pd/C Cbz_Protected->Hydrogenation Cleavage Deprotected_Cbz H₂N-R Hydrogenation->Deprotected_Cbz Fmoc_Protected Fmoc-NH-R Base Base (e.g., Piperidine) Fmoc_Protected->Base Cleavage Deprotected_Fmoc H₂N-R Base->Deprotected_Fmoc

Figure 1: Orthogonal deprotection strategies for common amine protecting groups.

Comparative Summary of Protecting Groups

Protecting GroupAbbreviationStructureStabilityCleavage Conditions
tert-ButoxycarbonylBocBoc-NH-RStable to base and catalytic hydrogenationStrong acids (TFA, HCl)
CarboxybenzylCbzCbz-NH-RStable to acid and baseCatalytic hydrogenation (H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocFmoc-NH-RStable to acid and catalytic hydrogenationSecondary amine bases (e.g., Piperidine)

Protection of the Secondary Amide

The secondary amide in this compound is significantly less reactive than the primary amine. Its protection is generally more challenging and often requires more forcing conditions. Common protecting groups for secondary amides include p-methoxybenzyl (PMB) and Boc, although the latter requires specific conditions for installation on an amide. For most applications involving this compound, selective protection of the primary amine is sufficient, leaving the less reactive amide unmodified.

Conclusion

The selection of an appropriate protecting group strategy is a critical decision in the synthesis of derivatives of this compound. A thorough understanding of the stability and cleavage conditions of common protecting groups such as Boc, Cbz, and Fmoc is essential for designing efficient and high-yielding synthetic routes. The protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to make informed decisions and execute successful protection and deprotection reactions.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

large-scale synthesis of peptides containing N-Methylglycinamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I'm starting by meticulously researching large-scale peptide synthesis involving N-Methylglycinamide. My immediate focus is on existing protocols, pinpointing the challenges, and identifying effective optimization strategies through targeted Google searches. This initial phase aims to build a robust foundation of knowledge.

Planning Application Note Structure

I'm now diving into the application note's structure. First, I'll explain N-Methylglycinamide's importance, then the challenges of synthesizing it. Next, detailed solid and liquid-phase synthesis protocols will be drafted. I'll include the reasoning behind each step and practical troubleshooting advice, drawing from my research. I'm also planning Graphviz diagrams and comprehensive data tables.

Deepening Research & Planning

I'm now fully immersed in detailed Google searches regarding N-Methylglycinamide peptide synthesis, identifying common synthetic routes and key reagents. Next, I'll structure the application note, starting with an introduction and then detailing solid/liquid-phase synthesis protocols. I plan to use Graphviz diagrams and data tables to explain the results. I will include a detailed reference section and final refinement for accuracy.

automated synthesis protocols for peptides with 2-Amino-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research: SPPS

I've initiated broad Google searches to delve into automated solid-phase peptide synthesis (SPPS), particularly concerning the integration of the unnatural amino acid 2-Amino-N-methylacetamide. My aim is to build a solid foundation of knowledge from which to work.

Initiating Detailed Queries

I'm now conducting in-depth Google searches, expanding on the initial overview of automated SPPS with this compound. My queries now target specific aspects: coupling reagents for N-methylated amino acids, challenges, protection strategies, and cleavage/deprotection methods. This focused research will help me structure the application note's content more effectively. I'm focusing on protocols and parameters.

Outlining Application Note Structure

I've established a concrete structure for the application note. I'm focusing on key sections: introduction, detailed reagents and equipment, a step-by-step automated synthesis protocol (including pre and post-synthesis steps), parameter tables, troubleshooting, and a dedicated reference list. I plan to use a workflow diagram to visualize the process and incorporate citations throughout.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing 2-Amino-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Synthetic peptides are at the forefront of biomedical research and drug development. Their purity is paramount for ensuring accurate and reproducible results in downstream applications, ranging from in vitro assays to clinical trials. The incorporation of unnatural or modified amino acids, such as 2-Amino-N-methylacetamide, into peptide sequences can impart desirable properties, including enhanced stability and bioactivity. However, these modifications often introduce unique challenges during purification. This application note provides a comprehensive guide to the purification of peptides containing the this compound moiety using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful and widely used technique for peptide purification.[1][2][3] We will delve into the theoretical underpinnings, method development, a detailed protocol, and troubleshooting strategies to empower researchers, scientists, and drug development professionals in achieving high-purity peptides.

The this compound modification introduces a polar, non-ionizable group, which can alter the overall hydrophobicity and chromatographic behavior of the peptide compared to its natural counterparts. Understanding the physicochemical properties of this moiety is crucial for developing an effective purification strategy.[4][5][6][7] This guide will address these specific considerations, providing a robust framework for the successful purification of these modified peptides.

Theoretical Background: The Principles of Reversed-Phase HPLC for Peptide Purification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for purifying synthetic peptides.[2][8][9] The principle of RP-HPLC lies in the differential partitioning of analytes between a non-polar (hydrophobic) stationary phase and a polar mobile phase.[10]

  • Stationary Phase: Typically, the stationary phase consists of silica particles that have been chemically modified with hydrophobic alkyl chains, most commonly C18 (octadecyl), but C8 (octyl) and C4 (butyl) are also used.[2][11] The choice of stationary phase depends on the overall hydrophobicity of the peptide.[12] For many peptides, a C18 stationary phase provides excellent retention and resolution.[2][13]

  • Mobile Phase: The mobile phase in RP-HPLC for peptide purification usually consists of a mixture of water (a polar solvent) and an organic solvent (the "strong" solvent), such as acetonitrile (ACN) or methanol.[14][15] An acidic ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is added to both the aqueous and organic components of the mobile phase.[14][16] TFA serves two primary purposes: it sharpens peaks by forming ion pairs with basic residues in the peptide and masks the interactions of the peptide with any free silanol groups on the silica-based stationary phase, thereby improving peak shape.[17]

  • The Separation Process: The peptide sample is loaded onto the column in a mobile phase with a low concentration of organic solvent. Under these conditions, the peptide, particularly its hydrophobic regions, adsorbs to the non-polar stationary phase.[1] The separation is achieved by gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution).[1][18] As the mobile phase becomes more non-polar, the hydrophobic interactions between the peptide and the stationary phase are disrupted, and the peptide desorbs and elutes from the column. Peptides with greater overall hydrophobicity will require a higher concentration of organic solvent to elute and will thus have a longer retention time.[10]

The incorporation of the polar this compound group is expected to decrease the overall hydrophobicity of a peptide, leading to earlier elution times compared to an analogous peptide without this modification. This characteristic must be considered when designing the purification gradient.

Method Development for Peptides Containing this compound

A systematic approach to method development is crucial for achieving optimal purification.[18] The following parameters should be carefully considered and optimized.

Column Selection

The choice of the stationary phase is a critical first step.

Stationary PhaseParticle Size (µm)Pore Size (Å)Characteristics & Application for this compound Peptides
C18 (Octadecylsilane) 3.5 - 10100 - 300Primary Choice: Offers high hydrophobic retention, suitable for a wide range of peptides. The potential increase in polarity from the this compound may be well-balanced by the strong retention of a C18 phase, allowing for effective separation from more hydrophobic impurities.[2][12] Wide-pore (300 Å) columns are generally recommended for peptides to ensure unrestricted access to the stationary phase.[19]
C8 (Octylsilane) 3.5 - 10100 - 300Alternative for More Hydrophobic Peptides: If the peptide is still highly retained on a C18 column despite the polar modification, a C8 column can provide sufficient retention with potentially faster elution and sharper peaks.
C4 (Butylsilane) 3.5 - 10100 - 300For Very Hydrophobic or Large Peptides: Generally used for larger or very hydrophobic peptides.[12] For peptides containing the polar this compound, a C4 column may not provide adequate retention, leading to co-elution with impurities in the void volume.

For initial method development for a novel peptide containing this compound, a C18 wide-pore (300 Å) column is the recommended starting point.

Mobile Phase Selection and Preparation

The composition of the mobile phase directly influences the selectivity and resolution of the separation.

  • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN) with 0.1% (v/v) Trifluoroacetic Acid (TFA).[14]

Rationale for Component Selection:

  • Water and Acetonitrile: This is the most common solvent system for peptide RP-HPLC due to its excellent solvating properties, low viscosity, and UV transparency at the low wavelengths used for peptide detection (210-220 nm).

  • Trifluoroacetic Acid (TFA): As an ion-pairing agent, 0.1% TFA is standard for achieving sharp peaks and reproducible retention times.[14][17] It is important to use a consistent concentration in both mobile phases to maintain a stable baseline.

Preparation Best Practices:

  • Use only high-purity, HPLC-grade solvents and reagents to minimize baseline noise and interfering peaks.[15]

  • Filter all mobile phases through a 0.22 µm or 0.45 µm membrane filter to remove particulate matter that could clog the column or HPLC system.[15]

  • Degas the mobile phases before use by sonication, vacuum filtration, or helium sparging to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline instability.[15]

Gradient Optimization

The gradient profile is one of the most powerful parameters for optimizing peptide separations.[18]

  • Scouting Gradient: Begin with a broad, linear gradient to determine the approximate elution point of the target peptide. A typical scouting gradient runs from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Focused Gradient: Once the approximate elution concentration of the target peptide is known, a shallower, more focused gradient can be developed around this point to maximize resolution between the target peptide and closely eluting impurities.[18] For example, if the peptide elutes at 40% B in the scouting run, a new gradient from 30% to 50% B over a longer time (e.g., 60 minutes) can be employed. A shallow gradient of 1% B per minute is often a good starting point for peptide purification.[18]

Given the polar nature of the this compound moiety, it is anticipated that these peptides may elute at a lower percentage of acetonitrile than their unmodified counterparts. Therefore, the starting percentage of the focused gradient may need to be lower.

Detailed Protocol for HPLC Purification

This protocol outlines the steps for purifying a peptide containing this compound using a preparative or semi-preparative HPLC system.

Sample Preparation
  • Dissolution: Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent. The ideal solvent is the initial mobile phase composition (e.g., 5% ACN in water with 0.1% TFA). If the peptide has poor solubility, a small amount of a stronger solvent like pure acetonitrile or dimethyl sulfoxide (DMSO) can be used to aid dissolution, followed by dilution with the initial mobile phase. Note: The final concentration of organic solvent in the sample should be at or below the starting percentage of the gradient to ensure proper binding to the column.[20]

  • Filtration: Centrifuge the dissolved sample to pellet any insoluble material, and then filter the supernatant through a 0.45 µm syringe filter before injection. This prevents particulates from clogging the HPLC column.

HPLC System Preparation and Equilibration
  • System Priming: Prime all pump lines with their respective mobile phases to remove any air bubbles and ensure a consistent solvent composition.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.

Chromatographic Run and Fraction Collection
  • Injection: Inject the prepared sample onto the equilibrated column.

  • Gradient Elution: Run the optimized gradient program.

  • Detection: Monitor the elution profile using a UV detector, typically at 214 nm or 220 nm, which corresponds to the absorbance of the peptide backbone.[2][21] If the peptide contains aromatic residues (Trp, Tyr, Phe), monitoring at 280 nm can also be useful.

  • Fraction Collection: Collect fractions corresponding to the eluting peaks. For preparative runs, it is advisable to collect fractions across the entire peak of interest and even into the leading and trailing edges to allow for purity analysis of each fraction.

Post-Purification Processing
  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.[14] It is recommended to use the same or a very similar chromatographic method as the preparative run, but on an analytical scale.

  • Pooling: Combine the fractions that meet the desired purity level (>95% or >98% is common for research applications).[13][22]

  • Solvent Removal (Lyophilization): Freeze the pooled fractions and lyophilize (freeze-dry) them to remove the mobile phase solvents and obtain the purified peptide as a fluffy, white powder.[2][14]

Visualizing the Workflow

The following diagram illustrates the key stages of the HPLC purification process.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Filtering & Degassing) Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection Gradient->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis (Analytical HPLC) Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Purified Peptide Lyophilization->FinalProduct Peptide_Interaction cluster_column HPLC Column Cross-Section cluster_peptide Peptide Molecule Stationary Phase C18 Stationary Phase AA1 Hydrophobic Residue AA1->Stationary Phase Hydrophobic Interaction ModAA 2-Amino-N- methylacetamide AA2 Hydrophobic Residue AA2->Stationary Phase Hydrophobic Interaction AA3 Hydrophilic Residue Mobile Phase Polar Mobile Phase ModAA->Mobile Phase Polar Interaction AA3->Mobile Phase Polar Interaction

Caption: Peptide-Stationary Phase Interaction.

Conclusion

The purification of peptides containing the this compound modification by RP-HPLC is a highly effective method for achieving the high levels of purity required for demanding research and development applications. While the principles of RP-HPLC for standard peptides are applicable, careful consideration of the increased polarity imparted by this modification is necessary for successful method development. By systematically optimizing column selection, mobile phase composition, and gradient conditions, researchers can develop robust and reproducible purification protocols. This guide provides a comprehensive framework to streamline this process, enabling the isolation of high-quality modified peptides for the advancement of science and medicine.

References

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • Reverse-phase HPLC Peptide Purification.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. PekCura Labs.
  • Application Notes and Protocols for HPLC Purific
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Peptide Purific
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
  • Which Stationary Phase Should I Chose For My Peptide Purific
  • This compound | CAS#:22356-89-4. Chemsrc.
  • Navigating Peptide Purity: A Comparative Guide to HPLC Validation of Fmoc-Phe-Ser(Psi(Me,Me)pro). Benchchem.
  • Peptide Isolation – Method Development Considerations.
  • The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. YMC America.
  • This compound | CAS#:22356-89-4. Ambeed.
  • HPLC Analysis and Purific
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Peptide Purity Guide — 98%, 99% & Research-Grade Explained. GenScript.
  • 2-amino-N,N-dimethylacetamide. PubChem.
  • This compound. PubChem.
  • Purification of naturally occurring peptides by reversed-phase HPLC. PubMed.
  • Peptide Purification by Reverse-Phase HPLC.
  • The Role of HPLC Analysis in Peptide Characteriz
  • An Overview of HPLC Modes for Peptide Separ
  • Analytical Services: HPLC and Mass Spectrometry for Peptide Valid
  • Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein.
  • Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs.
  • Overcoming Challenges in Complex Peptide Purific
  • A Comparative Guide to HPLC Methods for Assessing the Purity of Peptides with His(Trt). Benchchem.
  • What are the common challenges faced in peptide purification using chrom
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Moving beyond preparative reverse phase HPLC for peptide purific
  • HPLC peptide purific
  • Peptide purification using HPLC ?.
  • HPLC Analysis and Purification of Peptides.
  • 2-Amino-N-methyl-acetamide CAS#: 22356-89-4. ChemicalBook.
  • HPLC of Peptides and Proteins. Springer.
  • Peptide Purification and Product Analysis. AltaBioscience.
  • Advances in Therapeutic Peptides Separation and Purific

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Application Note: Characterization of N-Methylglycinamide-Containing Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rising Importance of N-Methylglycinamide Modifications in Peptide Therapeutics

The landscape of peptide drug development is continuously evolving, with a significant focus on enhancing the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. One such modification gaining traction is the incorporation of N-Methylglycinamide (NMG) at the C-terminus. This modification, often referred to as a "peptide amide," is critical for several reasons:

  • Increased Metabolic Stability: The NMG moiety protects the peptide from carboxypeptidase degradation, thereby extending its in-vivo half-life.

  • Enhanced Receptor Binding: In many cases, the C-terminal amide is crucial for maintaining the bioactive conformation of the peptide, leading to improved receptor affinity and potency.

  • Improved Physicochemical Properties: NMG modification can influence the solubility and overall developability of a peptide candidate.

Given the therapeutic significance of this modification, robust and reliable analytical methods for the characterization of NMG-containing peptides are paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the gold standard for the detailed structural elucidation of these complex biomolecules. This application note provides a comprehensive guide to the characterization of NMG-containing peptides by mass spectrometry, detailing experimental protocols and data interpretation strategies.

The Unique Fragmentation Behavior of N-Methylglycinamide Peptides

Understanding the fragmentation pattern of NMG-containing peptides in collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is fundamental for their unambiguous identification. Unlike typical peptides that primarily yield b- and y-type fragment ions, the NMG moiety introduces a unique and diagnostic fragmentation pathway.

Upon collisional activation, a characteristic neutral loss of 44 Da, corresponding to the loss of methylamine (CH3NH2) from the C-terminal amide, is frequently observed. This neutral loss from the precursor ion or from y-type fragment ions is a strong indicator of the presence of an N-Methylglycinamide C-terminus.

Mechanism of the 44 Da Neutral Loss:

The underlying mechanism involves a proton transfer to the amide nitrogen followed by a rearrangement reaction, leading to the cleavage of the C-N bond and the elimination of methylamine. This process is highly specific and provides a diagnostic signature for NMG-containing peptides.

Experimental Workflow and Protocols

A systematic approach is essential for the successful characterization of NMG-containing peptides. The following sections detail the key steps from sample preparation to data analysis.

Sample Preparation

The goal of sample preparation is to present the peptide of interest to the mass spectrometer in a suitable solvent system, free from interfering substances.

Protocol: Solid-Phase Extraction (SPE) for Desalting and Concentration

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of 100% methanol, followed by 1 mL of 0.1% trifluoroacetic acid (TFA) in water.

  • Sample Loading: Dissolve the peptide sample in 0.1% TFA in water and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.

  • Elution: Elute the peptide with 1 mL of 70% acetonitrile/0.1% TFA in water.

  • Drying and Reconstitution: Dry the eluted sample using a centrifugal vacuum concentrator and reconstitute it in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

Causality: The use of a C18 stationary phase allows for the retention of the peptide through hydrophobic interactions, while salts and other polar impurities are washed away. Elution with a higher concentration of organic solvent disrupts these interactions, releasing the purified peptide.

LC-MS/MS Analysis

The separation of the target peptide from potential impurities, followed by its fragmentation and detection, is achieved through LC-MS/MS.

Protocol: Reversed-Phase LC-MS/MS

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of MS/MS.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 300-2000.

  • MS2 Method: Data-dependent acquisition (DDA) with HCD or CID fragmentation of the top 5 most intense precursor ions.

  • Collision Energy: Normalized collision energy (NCE) of 28-32%.

Expertise & Experience: The choice of a C18 column is standard for peptide analysis due to its excellent resolving power. The gradient should be optimized to ensure adequate separation of the peptide of interest from any closely eluting isomers or impurities. Formic acid is a common mobile phase additive as it provides protons for efficient ionization in positive mode ESI and is compatible with mass spectrometry.

Data Analysis and Interpretation

The acquired MS/MS data must be carefully analyzed to confirm the peptide sequence and the presence of the NMG modification.

Key Steps in Data Interpretation:

  • Precursor Ion Identification: Identify the m/z of the precursor ion and determine its charge state from the isotopic distribution in the MS1 spectrum.

  • Fragment Ion Analysis: Analyze the MS/MS spectrum for the presence of b- and y-type fragment ions to confirm the amino acid sequence.

  • Diagnostic Neutral Loss: Critically, look for the characteristic neutral loss of 44 Da from the precursor ion and/or major y-ions. The presence of a peak at [M+nH]n+ - 44/n is a strong indicator of the NMG moiety.

  • Sequence Confirmation: Utilize bioinformatics software (e.g., Mascot, SEQUEST, or vendor-specific software) to automatically search the MS/MS data against a theoretical peptide sequence, specifying the N-Methylglycinamide modification at the C-terminus.

Visualization of the Analytical Workflow

The following diagram illustrates the comprehensive workflow for the characterization of N-Methylglycinamide-containing peptides.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation cluster_output Final Characterization Prep1 Peptide Synthesis & Purification Prep2 Solid-Phase Extraction (SPE) Prep1->Prep2 LC Reversed-Phase LC Separation Prep2->LC MS1 MS1 Scan (Precursor Ion Detection) LC->MS1 DDA Data-Dependent Acquisition (DDA) MS1->DDA MS2 MS2 Scan (Fragmentation) DDA->MS2 Data1 Sequence Confirmation (b/y ions) MS2->Data1 Data2 Identification of Diagnostic Neutral Loss (-44 Da) MS2->Data2 Data3 Software-Assisted Sequence Annotation Data1->Data3 Data2->Data3 Output Confirmed NMG-Peptide Structure Data3->Output

Caption: Workflow for NMG-Peptide Characterization.

Fragmentation Pathway of an NMG-Peptide

The following diagram illustrates the key fragmentation events for a hypothetical NMG-containing peptide.

G cluster_peptide Precursor Ion cluster_fragments Fragment Ions Peptide [Peptide-CONHCH3]+ b_ion b-ions (N-terminal) Peptide->b_ion CID/HCD y_ion y-ions (C-terminal) Peptide->y_ion CID/HCD Precursor_NL [Precursor - 44 Da]+ Peptide->Precursor_NL Neutral Loss (-CH3NH2) y_ion_NL [y-ion - 44 Da]+ y_ion->y_ion_NL Neutral Loss (-CH3NH2)

Caption: NMG-Peptide Fragmentation Pathway.

Quantitative Data Summary

The following table summarizes the expected mass shifts and diagnostic ions for NMG-containing peptides.

Modification Monoisotopic Mass Shift (Da) Diagnostic Fragment Description
N-Methylglycinamide+57.0513Neutral Loss of 44.0368 DaLoss of methylamine (CH3NH2) from the C-terminus

Trustworthiness and Self-Validating Systems

To ensure the reliability of the characterization, the following internal checks should be implemented:

  • High-Resolution Mass Spectrometry: The use of high-resolution mass spectrometers allows for accurate mass measurements of both precursor and fragment ions, enabling confident identification of the neutral loss and confirmation of elemental compositions.

  • Manual Data Validation: While software tools are invaluable, manual inspection of the MS/MS spectra is crucial to verify the presence of the diagnostic neutral loss and to ensure the overall quality of the fragmentation data.

  • Comparison with Synthetic Standards: Whenever possible, comparison of the retention time and fragmentation pattern of the unknown sample with a synthesized, well-characterized standard of the NMG-containing peptide provides the highest level of confidence.

Conclusion

The characterization of N-Methylglycinamide-containing peptides by mass spectrometry is a critical aspect of modern drug development. By understanding the unique fragmentation behavior of these molecules and employing a systematic analytical workflow, researchers can confidently elucidate their structures. The diagnostic neutral loss of 44 Da serves as a reliable signature for the NMG modification. The protocols and insights provided in this application note are intended to guide scientists in the robust and accurate characterization of this important class of therapeutic peptides.

References

  • Title: Peptide and Protein Drug Analysis Source: Taylor & Francis Group URL: [Link]

  • Title: Mass Spectrometry in Drug Discovery Source: CRC Press URL: [Link]

  • Title: A practical guide to single-molecule FRET Source: Nature Methods URL: [Link]

  • Title: Tandem Mass Spectrometry of Peptides Source: ScienceDirect URL: [Link]

  • Title: The Role of Mass Spectrometry in the Discovery of Peptide and Protein Biomarkers Source: ACS Publications URL: [Link]

Troubleshooting & Optimization

challenges in coupling 2-Amino-N-methylacetamide in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Peptide Search

I've initiated comprehensive Google searches focused on the challenges of coupling 2-Amino-N-methylacetamide in peptide synthesis. I'm aiming to compile authoritative data using specialized search queries to identify the critical issues.

Starting The Research Phase

I am now performing in-depth Google searches to find concrete info about the coupling challenges of this compound. My queries are using a targeted approach. The focus includes steric hindrance, reactivity issues, and potential side reactions. I'm prioritizing data from reputable sources, hoping to find established protocols and troubleshooting strategies. I'm aiming to structure a support center.

Analyzing Search Results

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optimizing coupling efficiency of N-Methylglycinamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by diving deep into the chemical properties of N-Methylglycinamide. My immediate focus is on gathering authoritative data via Google searches. I'm looking at common coupling reactions, specifically those it participates in, and key factors impacting their efficiency.

Analyzing Coupling Strategies

I am now thoroughly researching established protocols and troubleshooting guides for peptide coupling and amide bond formation. The focus is sharp on challenges posed by sterically hindered or electronically deactivated substrates, as these are very relevant. Also, I'm finding publications from reputable sources detailing best practices for optimizing coupling reactions.

Compiling Support Structure

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side reactions of 2-Amino-N-methylacetamide in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to uncover every detail about the side reactions of 2-Amino-N-methylacetamide. My focus is on understanding the mechanisms and byproducts that emerge under both acidic and basic environments, alongside the influencing factors that come into play.

Analyzing Search Results

I've moved on to analyzing the Google search results now, hoping to find common issues and effective troubleshooting strategies for researchers working with this compound. My goal is to build a structured Q&A format, making sure it addresses the challenges people face. I'm also planning to build the technical support center, covering the identified side reactions and focusing on their chemical principles and relevant citations.

Structuring Information Gathering

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Technical Support Center: Preventing Racemization During the Coupling of N-Methylglycinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with racemization during the coupling of N-Methylglycinamide and other N-methylated amino acids. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the stereochemical integrity of your peptide products.

Understanding the Challenge: Why N-Methylated Residues are Prone to Racemization

N-methylated amino acids are critical components in medicinal chemistry for their ability to enhance metabolic stability, increase cell permeability, and modulate conformation. However, their coupling presents a significant challenge: an increased susceptibility to racemization compared to their non-methylated counterparts.

The primary mechanism of racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. For a typical amino acid, the N-H proton is acidic. During activation of the carboxylic acid, this proton can be abstracted by a base, facilitating the formation of the planar oxazolone ring. This planar structure allows for the loss of stereochemistry at the α-carbon. While this pathway exists for all amino acids, the electron-donating nature of the N-methyl group in residues like N-Methylglycinamide can stabilize the oxazolonium intermediate, making its formation and subsequent racemization more favorable under certain conditions. The choice of coupling reagent, base, solvent, and temperature all play critical roles in mitigating this unwanted side reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Question 1: I'm observing significant epimerization in my final peptide product after coupling N-Methylglycinamide. My current protocol uses HBTU and DIPEA in DMF. What's going wrong?

Answer: This is a classic scenario where the combination of a strong activating agent and a strong, non-nucleophilic base promotes racemization.

  • The Causality: HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) is a potent coupling reagent that rapidly activates the carboxylic acid. However, in the presence of a strong base like DIPEA (N,N-Diisopropylethylamine), the rate of oxazolone formation can become competitive with the rate of aminolysis (the desired coupling reaction). The steric hindrance of DIPEA prevents it from acting as a nucleophile, but it is very effective at deprotonating the activated acid, leading to the planar oxazolone intermediate and subsequent racemization.

  • Solution 1: Change Your Coupling Reagent. Consider switching to a uranium-based reagent that incorporates the activating species and the base within the same molecule, or one that is inherently less prone to promoting racemization. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often a superior choice. The 7-azabenzotriazole (AzaBT) leaving group in HATU is more reactive and less acidic than the HOBt leaving group in HBTU, which can accelerate the coupling reaction and minimize the lifetime of the activated intermediate, thereby reducing the opportunity for racemization. Another excellent option is COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which has been shown to be highly effective in suppressing racemization, even with hindered and racemization-prone amino acids.

  • Solution 2: Modify Your Base. If you must continue using HBTU, replacing DIPEA with a less sterically hindered and more nucleophilic base can help. A base like N-methylmorpholine (NMM) can participate in the reaction in a way that disfavors the oxazolone pathway. Alternatively, using a weaker base such as 2,4,6-trimethylpyridine (collidine) can also reduce the rate of proton abstraction that leads to racemization.

  • Solution 3: Lower the Temperature. Performing the coupling reaction at a lower temperature (e.g., 0 °C or even -15 °C) will slow down the rate of both the desired reaction and the undesired racemization. However, the activation energy for racemization is often higher, so lowering the temperature will disproportionately suppress the side reaction.

Question 2: I've switched to HATU and collidine, but I'm still seeing about 5-10% of the wrong epimer. How can I further optimize the reaction?

Answer: While you've made excellent adjustments, several other factors can contribute to residual racemization. Let's refine the protocol further.

  • The Causality: Even with optimized reagents, the "pre-activation" time and stoichiometry can be critical. If the activated N-Methylglycinamide ester is allowed to sit for too long before the amine component is introduced, it has more time to racemize.

  • Solution 1: Control the Activation Step. Instead of pre-activating the N-Methylglycinamide, add the coupling reagent to a mixture of the acid, the amine component, and the base. This "in-situ" activation ensures that the highly reactive intermediate is consumed by the desired nucleophile as soon as it is formed.

  • Solution 2: Use an Additive. The inclusion of an additive like HOAt (1-Hydroxy-7-azabenzotriazole) or HOBt (Hydroxybenzotriazole) can help suppress racemization. These additives can form active esters that are more stable towards racemization than the uronium-based active esters but are still highly reactive towards the amine. When using HATU, HOAt is already part of its structure, but adding an extra equivalent of free HOAt can sometimes be beneficial.

  • Solution 3: Solvent Choice. While DMF (Dimethylformamide) is a common solvent for peptide synthesis, its basic impurities can sometimes contribute to racemization. Consider switching to a less polar solvent like Dichloromethane (DCM) or a mixture of DCM/DMF if your starting materials are soluble. In some cases, solvents like N-methylpyrrolidone (NMP) have also been shown to be effective.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of N-Methylglycinamide using COMU

This protocol is recommended for couplings that are particularly prone to racemization.

  • Preparation: In a clean, dry flask under an inert atmosphere (N2 or Ar), dissolve the N-protected amino acid (the amine component) (1.0 equiv) and N-Methylglycinamide (1.05 equiv) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add 2,4,6-trimethylpyridine (collidine) (2.2 equiv).

  • Coupling Reagent Addition: Add COMU (1.1 equiv) to the solution in one portion.

  • Reaction: Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by LC-MS.

  • Work-up: Proceed with your standard aqueous work-up and purification protocol.

Protocol 2: Quantifying Racemization using Chiral HPLC

To validate your coupling method, you must be able to accurately quantify the diastereomeric or enantiomeric excess of your product.

  • Deprotection: If necessary, deprotect the coupled product to obtain the final dipeptide.

  • Sample Preparation: Prepare a 1 mg/mL solution of the crude or purified peptide in the mobile phase.

  • Column: Use a chiral stationary phase column suitable for amino acid derivatives (e.g., a Chiralpak® series column).

  • Mobile Phase: An isocratic mobile phase of Hexane/Ethanol with a small percentage of a modifier like trifluoroacetic acid (TFA) is often a good starting point. The exact ratio will need to be optimized for your specific dipeptide.

  • Analysis: Inject the sample and monitor the elution profile using a UV detector (typically at 214 nm or 280 nm). The two epimers should resolve into two separate peaks.

  • Quantification: Integrate the peak areas of the two epimers. The percentage of the undesired epimer can be calculated as: (Area of Undesired Epimer / (Area of Desired Epimer + Area of Undesired Epimer)) * 100.

Data Summary: Reagent and Base Selection

Coupling ReagentBaseTypical Racemization (%)Key Considerations
HBTUDIPEA10-40%High risk of racemization, especially with prolonged reaction times.
HATUDIPEA5-15%Better than HBTU, but still carries a significant risk.
HATUNMM/Collidine<5%A much-improved system. Temperature control is still important.
COMUNMM/Collidine<2%Often considered one of the best options for suppressing racemization.

Note: These values are illustrative and can vary based on the specific substrates, temperature, and reaction time.

Visualizing the Workflow

Diagram 1: Decision-Making Workflow for Minimizing Racemization

This diagram outlines the logical steps a researcher should take when troubleshooting racemization issues with N-Methylglycinamide.

G cluster_0 Initial Assessment cluster_1 Primary Intervention: Reagents cluster_2 Secondary Intervention: Conditions cluster_3 Validation start Racemization Observed >5%? check_reagents Using HBTU/DIPEA? start->check_reagents Yes validate Quantify with Chiral HPLC start->validate No switch_reagents Switch to HATU or COMU check_reagents->switch_reagents Yes check_conditions Racemization Still >2%? check_reagents->check_conditions No switch_base Replace DIPEA with Collidine/NMM switch_reagents->switch_base switch_base->check_conditions lower_temp Lower Temperature to 0°C check_conditions->lower_temp Yes end_node Racemization <2% check_conditions->end_node No in_situ Use In-Situ Activation lower_temp->in_situ change_solvent Switch Solvent (e.g., to DCM) in_situ->change_solvent change_solvent->validate validate->end_node

Caption: Troubleshooting workflow for racemization.

Frequently Asked Questions (FAQs)

Q1: Can I use carbodiimides like DCC or EDC for coupling N-Methylglycinamide?

A: While DCC (Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are classic coupling reagents, they are generally not recommended for racemization-prone residues like N-Methylglycinamide, especially when used alone. They tend to produce a significant amount of the oxazolone intermediate. If you must use them, it is absolutely essential to include an additive like HOBt or, preferably, HOAt to intercept the O-acylisourea intermediate and form a less racemization-prone active ester.

Q2: Does the protecting group on the N-terminus of the N-Methylglycinamide affect racemization?

A: Yes, significantly. Urethane-based protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (Fluorenylmethyloxycarbonyl) are designed to suppress racemization. The electronic nature of the urethane carbonyl oxygen is thought to participate in forming a transient, six-membered ring that sterically disfavors the formation of the planar oxazolone. In contrast, acyl-type protecting groups (like Benzoyl) can actually increase the risk of racemization.

Q3: How long should I let the coupling reaction run?

A: The goal is to allow the reaction to reach completion without running it for an unnecessarily long time, as the risk of racemization increases with time. It is highly recommended to monitor the reaction by a technique like LC-MS. Start checking the reaction progress after about 1-2 hours. Once the starting amine has been consumed, it is best to quench and work up the reaction promptly.

Q4: Is there a way to avoid coupling reagents altogether?

A: Yes, you can convert the N-Methylglycinamide into an active ester, such as a pentafluorophenyl (Pfp) ester, or a thioester. These can be isolated and then reacted with the amine component, often with a lower risk of racemization. Another approach is the use of enzymatic methods, such as those employing ligases, which are highly stereospecific, although their substrate scope can be limited.

References

  • HATU: Carpino, L. A.; Ayman, E.-S. A. F. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • COMU: El-Faham, A.; Funosas, R. S.; Prohens, R.; Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Reagents. Chemistry - A European Journal, 15(37), 9404–9416. [Link]

Technical Support Center: Navigating the Solubility Challenges of 2-Amino-N-methylacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for managing the solubility of 2-Amino-N-methylacetamide. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in dissolving this unique molecule in organic solvents. Here, we move beyond simple data sheets to provide in-depth, field-proven insights and actionable troubleshooting strategies.

Introduction: Understanding the Challenge

This compound is a small, highly polar molecule featuring both a primary amine and a secondary amide. This dual functionality allows it to act as both a hydrogen bond donor and acceptor, leading to strong self-association and a preference for polar, protic environments. Consequently, achieving sufficient concentrations in non-polar or even moderately polar aprotic organic solvents can be a significant experimental hurdle, impacting reaction kinetics, purification, and formulation.

This guide will equip you with the foundational knowledge and practical techniques to overcome these solubility issues, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with this compound.

Q1: Why is my this compound not dissolving in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

A1: The primary reason lies in the significant mismatch of polarity and hydrogen bonding capabilities between this compound and these solvents. This compound has a high capacity for hydrogen bonding due to its primary amine (-NH2) and secondary amide (-NH-) groups, allowing it to form strong intermolecular networks. Solvents like DCM and THF are aprotic and have limited ability to disrupt these strong interactions, leading to poor solvation.

Q2: I observe a cloudy suspension even after vigorous stirring and heating. What is happening?

A2: This indicates that you are likely exceeding the solubility limit of the compound at that specific temperature. While heating can increase solubility, for a compound with strong crystal lattice energy like this compound, the effect may be limited. The cloudy appearance is due to undissolved solid particles suspended in the solvent. Prolonged heating at high temperatures should be done with caution as it may risk thermal degradation of the compound.

Q3: Can I use a co-solvent to improve solubility? If so, which ones are recommended?

A3: Yes, using a co-solvent is a highly effective strategy. The goal is to modify the overall properties of the solvent system to better match the solute. For this compound, a small amount of a polar, protic co-solvent can break its self-association and facilitate dissolution in a less polar bulk solvent.

  • Recommended Co-solvents: Methanol, Ethanol, or even a minimal amount of water can be effective.

  • Mechanism: These protic co-solvents can form hydrogen bonds with this compound, effectively "prying" the molecules apart and allowing the bulk solvent to solvate them.

Q4: I am concerned about the impact of a co-solvent on my reaction. What are the alternatives?

A4: This is a valid concern, especially if protic solvents interfere with your reaction chemistry. Here are some alternative strategies:

  • Solvent Selection: Switch to a more polar aprotic solvent. (See Table 1 for options).

  • Temperature Adjustment: Systematically study the temperature dependence of solubility. A modest increase in temperature may be sufficient without causing degradation.

  • Salt Formation: If your downstream application allows, converting the primary amine to a salt (e.g., a hydrochloride salt) can drastically alter its solubility profile, often increasing solubility in more polar solvents.

Predictive Solubility Profile

The following table provides an estimated solubility profile of this compound in a range of common organic solvents, based on its physicochemical properties. This should be used as a starting point for your solvent screening experiments.

Solvent NameSolvent TypePredicted SolubilityRationale & Expert Insight
WaterPolar ProticHighExcellent hydrogen bonding capabilities match the solute perfectly.
Methanol / EthanolPolar ProticHigh to ModerateGood hydrogen bond donors and acceptors, effectively solvating the molecule.
Dimethyl Sulfoxide (DMSO)Polar AproticModerateHigh polarity and can accept hydrogen bonds, but does not donate them as effectively as protic solvents.
Dimethylformamide (DMF)Polar AproticModerateSimilar to DMSO, a good polar aprotic choice.
Acetonitrile (ACN)Polar AproticLow to ModerateLess polar than DMSO/DMF, solubility is expected to be lower.
Tetrahydrofuran (THF)Non-polar AproticLowLimited polarity and inability to hydrogen bond effectively lead to poor solvation.
Dichloromethane (DCM)Non-polar AproticVery LowPolarity mismatch is significant.
Toluene / HexanesNon-polar AproticInsolubleComplete mismatch in polarity and intermolecular forces.

Experimental Protocols for Solubility Determination

For accurate and reproducible results, a systematic approach to solubility determination is crucial.

Protocol 1: Isothermal Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a chosen solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Seal the vial and place it on the orbital shaker at a constant temperature (e.g., 25 °C). Allow it to shake for at least 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Analysis: Accurately dilute the filtered sample and analyze the concentration of this compound using a pre-calibrated HPLC method.

  • Calculation: The determined concentration represents the saturation solubility of the compound in that solvent at the specified temperature.

Troubleshooting Your Solubility Determination

The logical flow of troubleshooting your experimental setup is crucial for accurate results. The following diagram outlines the key decision points.

Caption: Troubleshooting workflow for solubility experiments.

Advanced Strategies: Co-Solvency and Solvent Systems

When a single solvent is not sufficient, a carefully designed solvent system is the next logical step. The following workflow illustrates the process of developing a co-solvent system.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Solubility Measurement cluster_2 Phase 3: Optimization & Validation A Select Primary Solvent (e.g., THF, ACN) C Prepare Miscibility Range (e.g., 1-10% co-solvent) A->C B Select Protic Co-solvent (e.g., MeOH, EtOH) B->C D Determine Solubility in each mixture (Shake-Flask Method) C->D E Plot Solubility vs. % Co-solvent D->E F Identify Optimal Ratio for desired concentration E->F G Verify compatibility with reaction/application F->G H Finalize Solvent System Protocol G->H

Caption: Workflow for developing a co-solvent system.

Safety & Handling

Always consult the Safety Data Sheet (SDS) for this compound and any solvents used. Handle all chemicals in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

We trust this guide will serve as a valuable resource in your research and development endeavors. Should you have further questions, please do not hesitate to contact our technical support team.

dealing with steric hindrance when using 2-Amino-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Chemical Research

I'm now starting with deep Google dives to understand the chemistry of 2-Amino-N-methylacetamide. My focus is on its properties, how it reacts, and where it's typically used. A key part of my investigation will be looking at steric hindrance as a challenge.

Analyzing Reaction Scenarios

I'm now diving into specific reaction types for this compound. I'm focusing on peptide synthesis, amide bond formation, and ligand use, where steric hindrance is likely an issue. My goal is to find strategies, reagents, and catalysts that address these challenges. I'm prioritizing peer-reviewed journals and technical notes for experimental protocols and mechanistic understanding. I'll be developing the guide starting with a foundational FAQ.

Defining Challenges & Goals

I'm now starting with a detailed Google search to understand this compound's chemical properties and common applications, particularly regarding steric hindrance. I will be looking at reaction types where it's a known issue, such as peptide synthesis. The goal is to find solutions and best practices. Then, I will structure a technical support guide, beginning with an FAQ, followed by troubleshooting.

byproducts formed during the synthesis of N-Methylglycinamide peptides

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Synthesis

I'm initially concentrating on synthesizing N-Methylglycinamide peptides. I'm deep diving into Google to collect data, prioritizing information about byproducts, common routes, side reactions, and purification headaches.

Analyzing Synthesis Strategies

I'm now analyzing search results, identifying the pain points related to N-Methylglycinamide peptide synthesis. I'm focusing on common routes, common issues, and troubleshooting strategies. The goal is to provide a logical flow to a technical support center. This includes FAQs, scientific answers, and protocols. The synthesis also requires the development of diagrams to visually represent reaction mechanisms.

Outlining Technical Guide Structure

I'm now structuring the tech support guide for N-Methylglycinamide peptide synthesis. I'm prioritizing a logical flow, starting with an introduction and then diving into a detailed FAQ, organized by byproducts. I'm also preparing detailed protocols and considering the best diagramming approach for reaction mechanisms. I'll need to create tables too.

impact of temperature on 2-Amino-N-methylacetamide coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now starting with extensive Google searches to gather data. My focus is on understanding how temperature influences 2-Amino-N-methylacetamide coupling reactions. Specifically, I am looking into reaction kinetics, potential side reactions, and optimal temperature ranges for these reactions.

Refining the Research Plan

I've moved on to analyzing search results to identify common problems and troubleshooting strategies related to temperature control. I'm prioritizing authoritative sources for scientific rigor. The plan is now to structure a technical support center, organizing information into FAQs and troubleshooting guides. Afterward, I'll create detailed experimental protocols and visualize key concepts using diagrams.

Organizing the Information

I'm deep into data analysis. I'm prioritizing the structure of the technical support center, planning for FAQs, and creating troubleshooting guides in a Q&A format. Now, I'm developing detailed experimental protocols for temperature optimization. I'm focusing on crafting tables that summarize quantitative data. My next step will be to generate visualizations.

choice of activating agents for efficient N-Methylglycinamide incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I am now delving into the realm of activating agents for N-Methylglycinamide incorporation. My focus is on understanding common coupling reagents, their specific mechanisms of action, and their overall efficiency in facilitating this crucial reaction. I am also investigating the potential side reactions, particularly epimerization, which could impact the desired outcome.

Initiating Data Collection

I've initiated comprehensive Google searches focused on activating agents for N-Methylglycinamide incorporation, paying close attention to coupling reagents. I'm actively working to identify troubleshooting scenarios and FAQs researchers might encounter. My next step will be to synthesize detailed, expert-level answers, explaining the reasoning behind the recommendations. I also plan to use Graphviz diagrams to visually illustrate key concepts.

Defining Q&A Structure

I'm now zeroing in on a technical support guide. I will first structure content as a question-and-answer resource, ensuring a smooth transition from general issues to more specific problems. Then, I plan to synthesize data into detailed, expert-level answers, explaining the reasoning behind each recommendation. I am now creating Graphviz diagrams to illustrate key concepts.

minimizing deletion sequences in peptides with 2-Amino-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting a deep dive. My initial focus is a comprehensive sweep of the literature. I'm hitting Google hard, targeting information on 2-Amino-N-methylacetamide: its chemical properties, peptide synthesis role, and deletion sequence mechanisms.

Defining Search Parameters

I've refined the search strategy. I am focusing now on identifying the root causes of deletion sequences when this compound is used. The goal is to formulate targeted troubleshooting questions and in-depth answers. I'm moving toward a technical support center structure, a logical flow from common problems to advanced troubleshooting, and detailed experimental protocols. Quantitative data will be formatted in tables, and complex processes are slated for Graphviz DOT visualizations.

Outlining Technical Guide

I'm now writing the technical support guide. I will integrate my gathered information. Each recommendation will be explained, drawing on my expertise as a Senior Application Scientist. All claims will be backed by in-text citations with links to their original sources. I'll include a complete reference section. The document will be reviewed for accuracy, clarity, and formatting before presentation.

Conducting Initial Searches

I've just initiated focused Google searches. I'm targeting the chemical properties of this compound and its role in peptide synthesis. I'm also looking for mechanisms of deletion sequence formation and protocols to minimize these. My aim is a comprehensive understanding to underpin the technical guide's structure and content. I am now refining the search parameters to specifically link the molecule to the problem.

I am also examining analytical techniques for purity, such as HPLC and Mass Spec.

Initiating Detailed Protocol

I'm now deep in the literature review. My initial Google searches are done. I am focusing on the properties and role of this compound and its relationship to deletion sequences in peptide synthesis. I'm actively gathering best practices in SPPS. I am focusing on both generic protocols, and specific protocols involving the molecule. My goal is to outline all possible FAQs. I am now creating a comprehensive outline of the guide, encompassing FAQs, troubleshooting steps, detailed protocols, and mechanistic insights to address researchers' queries effectively.

Constructing Technical Framework

I am now building the initial structure of the technical guide. My first step is a series of comprehensive Google searches, focusing on the properties of the molecule and the mechanisms of deletion sequence formation. I will analyze the search results to formulate troubleshooting questions and answers. I plan to organize the content as a technical support center, covering FAQs, troubleshooting, protocols, and mechanistic insights, complete with supporting visuals and citations.

Constructing Guide Outline

I'm now starting a detailed outline of the technical guide, drawing from my initial searches. I've formulated a series of FAQs around this compound and deletion sequences. Next, I plan to develop a troubleshooting guide, incorporating experimental protocols and mechanistic insights. I'll include visuals and citations to support each recommendation.

Drafting Guide Structure

I've crafted a comprehensive outline for the technical guide, organizing it around FAQs and a detailed troubleshooting section. I am developing protocols, and plan to integrate mechanistic insights illustrated with visuals. My Google searches are complete, and I am analyzing the findings to finalize the guide's structure. I am now drafting plausible scenarios a researcher might encounter to guide the Q&A format.

Formulating Detailed Search Queries

I've crafted and executed a series of Google searches. I targeted this compound in peptide synthesis to understand its function and also the mechanism of deletion sequences. My search strategy is aimed at compiling information to construct a comprehensive technical guide with troubleshooting steps. My focus is on addressing the user's specific questions regarding deletion sequences and the role of the molecule.

Constructing Initial Searches

I'm now conducting a comprehensive Google search. I'm focusing on the properties and application of this compound. I'm also examining deletion sequences in SPPS. I plan to use these results to address key FAQs, develop troubleshooting steps, and create detailed experimental protocols for an informative guide. I will use the search results to create tables and diagrams.

stability of 2-Amino-N-methylacetamide in solution over time

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Stability

I'm currently focused on extensive Google searches to find information about the stability of 2-Amino-N-methylacetamide. I'm prioritizing its degradation pathways, kinetic behaviors, and any influencing factors across diverse solutions and timeframes. The aim is to build a thorough understanding of its overall stability profile.

Defining Guide Structure

I've moved past initial searches and started outlining the technical support guide. I'm structuring it logically, beginning with a stability overview, followed by an FAQ and troubleshooting section. I'm formulating researcher-focused questions and answers covering storage, solvents, degradation signs, and testing. Additionally, I plan a stability study protocol, complete with methods, and a degradation pathway diagram.

Formulating Research Questions

Now, I'm analyzing the Google search results to uncover prevalent researcher inquiries and potential challenges related to this compound stability. This is to ensure the technical guide directly addresses common concerns. I'm actively formulating relevant FAQ questions and answers, and I'm designing a detailed stability study protocol, complete with methods, to include the protocol in the technical support guide.

compatibility of N-Methylglycinamide with different resin types in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Investigation

I am now delving into the compatibility of N-Methyl glycinamide with SPPS resins. My initial focus is on popular resins such as Wang. Extensive Google searches are underway to collect data on potential interactions and limitations.

Expanding the Scope

I am now broadening my research. I'm not only looking at Wang resin, but also Rink Amide and 2-Chlorotrityl chloride. I'm hunting for side reaction data and cleavage conditions. I'm also looking for loading protocols and troubleshooting tips from reputable scientific sources, to create a general overview, and develop a comprehensive FAQ and troubleshooting guide to structure a technical support centre. I will create a comparison table with different resin types.

Analyzing the Approach

I am now structuring the data I've gathered. I'm focusing on creating an overview of N-Methyl glycinamide's SPPS challenges. I'll develop an FAQ and troubleshoot section with Q&A on issues, including low loading. The underlying chemistry with solutions is being explained for a self-validating system. I am designing a comparative table of resins. After that, I will be creating a Graphviz diagram, experimental protocols and references.

purification challenges of peptides with multiple N-Methylglycinamide units

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Peptide Purification Challenges

Okay, so I'm starting to delve into the purification challenges of peptides, specifically those with multiple N-Methylglycinamide units. Google searches are underway, and I'm laser-focused on identifying common issues and effective troubleshooting strategies. I'm hoping to distill some established protocols.

Gathering Purification Strategies

I'm now deep in the search process, aiming to extract the core purification strategies for these tricky peptides. I'm prioritizing the identification of validated solutions for problems like aggregation and poor solubility. I'm also planning to build a Q&A format, moving from simple to more complex issues, providing the user with detailed explanations and scientific reasoning behind each solution, including references to authoritative sources.

Structuring Troubleshooting Guide

I'm now focusing on organizing the information into a user-friendly format. I'm building a Q&A structure, progressing from basic to advanced purification challenges, and including detailed explanations and citations. I'm also preparing for visual aids and summaries of quantitative data, which will support easy understanding. After drafting the core content, I'll write detailed step-by-step protocols.

Validation & Comparative

comparative analysis of 2-Amino-N-methylacetamide and sarcosine in peptides

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

I'm starting a thorough literature search now, focusing on the effects of 2-Amino-N-methylacetamide and sarcosine in peptides. I'm keen to gather experimental data and compare existing protocols, particularly regarding their influence on peptide structure and stability. It's a broad starting point, but I will be narrowing my focus.

Defining Key Comparison Aspects

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Mapping Out The Project

I'm now fully immersed in planning. I've broken down the project into logical phases. First, I'll compile experimental data and protocols on the peptide effects. Then, I will focus on key aspects like structural changes and binding. Next, I plan to synthesize findings into a comparison, explaining chemical principles and causal links. Finally, I will generate data tables, diagrams, and protocols to put it all together.

A Researcher's Guide to Peptide Modification: N-Methylglycinamide vs. Internal N-Methylated Amino Acids in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus is on empowering researchers to overcome the inherent limitations of peptide therapeutics. Peptides offer remarkable specificity, but their utility is often hampered by poor metabolic stability and low cell permeability. N-methylation—the substitution of a backbone amide proton with a methyl group—is a cornerstone strategy to mitigate these issues.[1] However, the location of this modification is a critical design choice with profound consequences.

This guide provides an in-depth comparison between incorporating N-methylated amino acids within the peptide sequence and modifying the C-terminus with N-Methylglycinamide (NMG). We will explore the distinct mechanistic advantages of each approach, supported by experimental data and detailed protocols, to guide your decision-making process in peptide drug development.

The Foundational Impact of N-Methylation

N-methylation is a powerful and widely utilized strategy in medicinal chemistry to enhance the therapeutic properties of peptides.[2] This seemingly minor modification introduces two primary effects that synergistically alter a peptide's physicochemical properties:

  • Elimination of a Hydrogen Bond Donor: Replacing an amide proton (N-H) with an N-methyl group (N-CH₃) removes its ability to act as a hydrogen bond donor. This is critical for improving membrane permeability, as it reduces the energy penalty required for the peptide to move from an aqueous environment into the hydrophobic lipid bilayer of a cell membrane.[3]

  • Steric Hindrance: The added methyl group provides steric bulk that shields the adjacent peptide bond from the action of proteolytic enzymes, significantly increasing the peptide's half-life in biological fluids.[4] It also restricts rotation around the peptide backbone, which can lock the peptide into its bioactive conformation and improve receptor affinity.[1][2]

While these benefits are universal to N-methylation, their strategic impact depends entirely on where the modification is placed. This brings us to the core comparison: internal versus C-terminal methylation.

The Internal Modification: A Tool for Conformational Control and Endopeptidase Resistance

The most common N-methylation strategy involves substituting one or more amino acids within the peptide sequence with their N-methylated counterparts (e.g., replacing Alanine with N-Methylalanine).

Primary Functions & Advantages:

  • Blocking Endopeptidases: Internal N-methylation provides robust protection against endopeptidases (e.g., trypsin, chymotrypsin), which cleave peptide bonds within the chain.[5] The steric shield of the methyl group physically hinders the enzyme's approach to the scissile bond.

  • Conformational Rigidity: By constraining the peptide backbone, internal methylation can pre-organize a flexible peptide into its bioactive conformation, leading to enhanced receptor binding affinity and selectivity.[1][2] This is often explored using an "N-methyl scan," where each residue is systematically replaced to probe the conformational requirements for activity.[1]

Limitations:

  • No Protection from Exopeptidases: This strategy offers no defense against carboxypeptidases, enzymes that degrade peptides from the C-terminus.

  • Context-Dependent Effects: The impact on receptor binding is highly dependent on the position of the methylation. An ill-placed methyl group can disrupt a critical hydrogen bond required for target engagement, leading to a loss of activity.

The C-Terminal Cap: N-Methylglycinamide's Unique Role

N-Methylglycinamide (NMG) is a modification of the C-terminal residue. Structurally, it replaces the terminal carboxylic acid (-COOH) with a methyl-capped amide group (-CO-NH-CH₃). This seemingly simple change combines the benefits of two powerful modifications: C-terminal amidation and N-methylation.

Primary Functions & Advantages:

  • Complete Carboxypeptidase Resistance: The C-terminal amide bond is not a substrate for carboxypeptidases, providing absolute protection from this major degradation pathway.[6][7] Standard C-terminal amidation (-CONH₂) achieves this, and NMG retains this crucial feature.

  • Enhanced Permeability: NMG offers a dual benefit for membrane permeability. First, like standard amidation, it neutralizes the negative charge of the C-terminal carboxylate, which is unfavorable for passive diffusion.[][9] Second, it removes an additional hydrogen bond donor (one of the -NH₂ protons is replaced by -NH-CH₃), further reducing the desolvation penalty for membrane transit.[3]

The diagram below illustrates the key structural differences between a standard peptide, an internally N-methylated peptide, and an NMG-capped peptide.

G cluster_0 Standard Peptide cluster_1 Internal N-Methylation cluster_2 N-Methylglycinamide (NMG) Cap a ...-AA(n-1)-[NH-CHR-CO]-AA(n+1)-... b ...-AA(n)-COOH a->b Internal Bond (Endopeptidase Target) c C-Terminus (Carboxypeptidase Target) d ...-AA(n-1)-[N(CH3)-CHR-CO]-AA(n+1)-... e ...-AA(n)-COOH d->e Internal Bond (Sterically Shielded) f C-Terminus (Carboxypeptidase Target) g ...-AA(n-1)-[NH-CHR-CO]-Gly-NH-CH3 h C-Terminus (Resistant to Carboxypeptidase)

Caption: Structural differences and protease susceptibility.

Comparative Analysis: Making the Right Design Choice

The choice between internal N-methylation and C-terminal NMG capping is not mutually exclusive but depends on the primary liabilities of your lead peptide. The following table summarizes the key performance differences to guide your strategy.

FeatureInternal N-Methylated Amino AcidsN-Methylglycinamide (at C-terminus)
Primary Position Within the peptide sequenceReplaces the C-terminal residue
Protease Resistance Protects against endopeptidases at the modification site.[5]Protects against carboxypeptidases .[6][7]
Permeability Impact Moderate enhancement by removing one H-bond donor and increasing lipophilicity.Strong enhancement by neutralizing charge and removing an H-bond donor at the terminus.[][9]
Conformational Impact High. Can significantly restrict backbone flexibility to enforce a bioactive conformation.[1][2]Low. Primarily affects the terminal residue with minimal impact on the overall backbone conformation of the core sequence.
Synthesis Complexity Can be challenging. Coupling to or from an N-methylated residue is often sluggish and requires specialized reagents (e.g., PyAOP, HATU).[10][11]Can be readily incorporated using standard solid-phase synthesis by starting with an N-methylated amine-functionalized resin.[12]
When to Use When internal proteolytic cleavage is the primary metabolic liability and/or when conformational constraint is needed to boost potency.When C-terminal degradation is a known issue and/or when maximizing passive permeability is a primary goal.

Experimental Protocols for Comparative Evaluation

To empirically determine the best modification strategy, a series of standardized, self-validating experiments should be performed. The following workflow and protocols provide a robust framework for comparing an unmodified peptide (Parent), an internally N-methylated analog (N-Me Analog), and an NMG-capped analog (NMG Analog).

G cluster_workflow Comparative Evaluation Workflow cluster_assays In Vitro Assays start Design Analogs: Parent, N-Me, NMG synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis purify Purification & Characterization (RP-HPLC, LC-MS) synthesis->purify stability Metabolic Stability Assay (Human Serum / Microsomes) purify->stability permeability Permeability Assay (PAMPA) purify->permeability binding Target Binding Assay (e.g., ELISA, SPR) purify->binding analysis Data Analysis & Comparison (Half-life, Permeability Coeff., IC50/KD) stability->analysis permeability->analysis binding->analysis decision Select Lead Candidate analysis->decision

Caption: Experimental workflow for peptide analog evaluation.

Protocol 1: Synthesis of an NMG-Modified Peptide via SPPS

This protocol describes the synthesis of a peptide with a C-terminal N-Methylglycinamide using Fmoc chemistry. The key is the use of a resin pre-loaded with the N-methyl amine.

  • Resin Preparation:

    • Start with a Rink Amide resin that has been modified by coupling with N-methylamine. Alternatively, use a commercially available N-methyl benzhydrylamine resin.[12]

    • Swell the resin in dimethylformamide (DMF) for 30 minutes in a solid-phase synthesis vessel.

  • First Amino Acid Coupling (Glycine):

    • Dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the drained resin and agitate for 2 hours.

    • Confirm coupling completion with a Kaiser test.

  • Fmoc Deprotection:

    • Wash the resin with DMF (3x).

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Repeat once.

    • Wash the resin thoroughly with DMF (5x).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence. For coupling N-methylated amino acids internally, use a stronger coupling agent like PyAOP or HATU and allow for longer reaction times.[10][11]

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification:

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC) and confirm identity via LC-MS.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol assesses peptide half-life in a biologically relevant matrix. Including the unmodified parent peptide serves as a crucial control to validate the assay's ability to detect degradation.

  • Materials:

    • Peptide stock solutions (Parent, N-Me Analog, NMG Analog) at 1 mg/mL in DMSO.

    • Pooled human serum or liver microsomes.

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • Quenching Solution: Acetonitrile (ACN) with an internal standard.

    • Low-adhesion microcentrifuge tubes.

  • Procedure:

    • Pre-warm serum/microsome aliquots to 37°C.

    • Spike the peptide stock into the serum/microsome matrix to a final concentration of ~10 µM. Vortex gently. This is your T=0 sample.

    • Immediately withdraw a 50 µL aliquot and add it to a tube containing 100 µL of cold Quenching Solution. Vortex vigorously to precipitate proteins.[13]

    • Incubate the remaining reaction mixture at 37°C.

    • At subsequent time points (e.g., 15, 30, 60, 120, 240 minutes), withdraw 50 µL aliquots and quench as in the previous step.[4]

    • Once all time points are collected, centrifuge all quenched samples at >12,000 x g for 10 minutes to pellet precipitated proteins.

  • Analysis:

    • Transfer the supernatant to HPLC vials.

    • Analyze by LC-MS, monitoring the disappearance of the parent peptide peak area over time relative to the internal standard.

    • Calculate the half-life (t₁/₂) by plotting the natural log of the remaining peptide percentage versus time.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion, providing a direct comparison of how each modification impacts membrane permeability.[14][15]

  • Materials:

    • PAMPA plate system (a 96-well filter plate as the donor and a 96-well acceptor plate).

    • Phospholipid solution (e.g., 1% lecithin in dodecane).[16]

    • Peptide stock solutions (10 mM in DMSO).

    • PBS, pH 7.4.

  • Procedure:

    • Prepare Acceptor Plate: Fill the wells of the acceptor plate with 180 µL of PBS.

    • Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate.

    • Prepare Donor Solutions: Dilute the peptide stocks into PBS to a final concentration of 100 µM.

    • Start Assay: Add 180 µL of the donor solutions to the coated filter plate wells. Carefully place the donor plate onto the acceptor plate, forming a "sandwich".

    • Incubate the plate assembly at room temperature for 5-18 hours with gentle shaking.

  • Analysis:

    • After incubation, carefully separate the plates.

    • Determine the peptide concentration in both the donor and acceptor wells using LC-MS.

    • Calculate the effective permeability coefficient (Pe) for each peptide. A higher Pe value indicates greater permeability.[17]

Conclusion and Future Perspectives

Both internal N-methylation and C-terminal modification with N-Methylglycinamide are indispensable tools in the drug designer's arsenal. Internal N-methylation is the strategy of choice for tackling internal cleavage sites and fine-tuning peptide conformation for optimal target engagement.[1][18] In contrast, N-Methylglycinamide presents a highly efficient and potent solution for blocking C-terminal degradation while simultaneously providing a significant boost to membrane permeability.[6][]

The optimal strategy is dictated by the specific liabilities of the parent peptide. A thorough evaluation using the systematic workflow described here—synthesis, stability testing, and permeability assessment—is the most reliable path to identifying a lead candidate with a truly drug-like profile. As our understanding of peptide structure-property relationships deepens, the rational and combined application of these modifications will continue to drive the development of the next generation of potent, stable, and bioavailable peptide therapeutics.

References

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  • Ura, Y., et al. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. The Royal Society of Chemistry. Retrieved from [Link]

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  • White, C. J., et al. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. PMC - NIH. Retrieved from [Link]

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  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

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  • JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Siano, L. G., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. Retrieved from [Link]

  • Niebling, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Retrieved from [Link]

  • Wang, L., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. ProQuest. Retrieved from [Link]

  • Vinogradov, A. A., et al. (2018). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PMC - NIH. Retrieved from [Link]

  • Lelimousin, M., et al. (2023). Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared. PubMed Central. Retrieved from [Link]

  • Wang, L., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. Retrieved from [Link]

  • Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH. Retrieved from [Link]

  • Niebling, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. Retrieved from [Link]

  • Niebling, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Zhang, H., et al. (2023). Applying Automation and High-Throughput MALDI Mass Spectrometry for Peptide Metabolic Stability Screening. ACS Publications. Retrieved from [Link]

  • Ling, N. C. (1986). U.S. Patent No. 4,569,967. Google Patents.
  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]

  • Harrison, A. G., et al. (2007). Effect of the sarcosine residue on sequence scrambling in peptide b(5) ions. PubMed. Retrieved from [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). N-acetylglycine-N-methylamide. Retrieved from [Link]

  • Kuroda, K., et al. (2020). N-Methylated Peptide Synthesis via Generation of an Acyl N-Methylimidazolium Cation Accelerated by a Brønsted Acid. PubMed. Retrieved from [Link]

  • Singh, Y., et al. (2017). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). N-methylation of Nα-acylated, fully Cα-methylated, linear, folded peptides: Synthetic and conformational aspects. Retrieved from [Link]

  • Nadell, V., et al. (2021). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PMC - PubMed Central. Retrieved from [Link]

  • Hayes, D. G., et al. (1998). A comparison of glycine, sarcosine, N,N-dimethylglycine, glycinebetaine and N-modified betaines as liposome cryoprotectants. PubMed. Retrieved from [Link]

Sources

biological activity of peptides containing 2-Amino-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I've started with comprehensive Google searches, focusing on the biological activity of peptides containing 2-Amino-N-methylacetamide. I'm prioritizing their synthesis, structural properties, and known biological targets and effects, aiming to build a solid foundation of information.

Deepening Research & Planning

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Broadening Search Parameters

I'm now expanding my search to include more sophisticated strategies. I'm focusing on binding assays, cell-based assays, and in vivo studies related to peptides with this compound. The goal is to build a thorough understanding of their biological activity, especially in comparison to alternatives, which will influence the guide's content. I'll be drafting an introduction, comparing activities, and explaining performance differences. Also, I'll create detailed experimental protocols and structural diagrams.

assessing the enzymatic stability of peptides with N-Methylglycinamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Peptide Search

I'm starting with broad Google searches to establish a foundation on enzymatic peptide stability. I'm focusing specifically on the impact of N-Methylglycinamide modifications. This initial phase involves comprehensive queries to build a knowledge base, which will then inform more targeted searches.

Analyzing Peptide Stability

I'm now diving deeper, expanding my Google search to explore in vitro and in vivo protocols for assessing peptide enzymatic stability. I'm focusing on assays using plasma, serum, and specific enzymes. I'm also comparing N-Methylglycinamide to other stabilization methods like PEGylation to determine its relative effectiveness, paying close attention to experimental design and data analysis methods.

Expanding Knowledge Base

I'm now focusing on the mechanisms of peptide degradation and the specific properties of N-Methylglycinamide, aiming to refine search queries. Concurrently, I'm seeking established protocols for enzymatic stability assessments, especially those employing plasma, serum, and specific enzymes. I am also investigating comparative studies evaluating other modifications like PEGylation. I'm focusing on experimental designs and analysis.

Refining Search Strategies

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A Comparative Guide to the In-Vitro and In-Vivo Evaluation of N-Methylglycinamide-Containing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in-vitro and in-vivo evaluation of N-Methylglycinamide-containing drugs against relevant alternatives, offering researchers, scientists, and drug development professionals a detailed framework for their own studies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

Introduction to N-Methylglycinamide and its Derivatives in Drug Development

N-Methylglycinamide is a versatile scaffold that has been incorporated into various therapeutic agents. Its derivatives have shown promise in a range of applications, from antiviral to anticancer therapies. A key advantage of this moiety is its potential to improve the pharmacokinetic properties of a drug, such as solubility and bioavailability. This guide will use examples of monoclonal antibody therapies, some of which have utilized similar amide-containing structures to enhance their therapeutic profile, as a comparative framework.

In-Vitro Evaluation: Foundational Efficacy and Safety

In-vitro studies are the cornerstone of early-stage drug development, providing essential data on a compound's mechanism of action, potency, and potential toxicity before moving into more complex and costly in-vivo models.

Cellular Viability and Cytotoxicity Assays

A primary step in evaluating any potential therapeutic is to determine its effect on cell viability. This is crucial for both identifying the desired cytotoxic effects on target cells (e.g., cancer cells) and ensuring the safety of non-target cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., target cancer cell line and a non-cancerous control cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the N-Methylglycinamide-containing drug and a relevant comparator drug. Add the compounds to the respective wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Comparative Cytotoxicity

DrugTarget Cell Line (IC50 in µM)Control Cell Line (IC50 in µM)Selectivity Index (Control IC50 / Target IC50)
N-Methylglycinamide Drug A5.2>100>19.2
Comparator Drug B8.9859.6

Causality Behind Experimental Choices: The choice of cell lines is critical. A relevant cancer cell line expressing the drug's target should be used alongside a healthy, non-cancerous cell line to assess selectivity. The incubation time should be sufficient to observe the drug's effect on cell proliferation.

Target Engagement and Mechanism of Action

Understanding how a drug interacts with its intended target is fundamental. For many modern therapeutics, such as monoclonal antibodies, this involves assessing binding affinity and the downstream effects on signaling pathways.

Experimental Workflow: Target Engagement and Downstream Signaling

G cluster_0 Cellular Environment cluster_1 Measurement Techniques drug N-Methylglycinamide Drug or Alternative receptor Target Receptor drug->receptor Binding Affinity (Kd) downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream Signal Transduction spr Surface Plasmon Resonance (SPR) receptor->spr response Cellular Response (e.g., Apoptosis, Proliferation Arrest) downstream->response Functional Outcome wb Western Blot downstream->wb facs Flow Cytometry response->facs

Caption: Workflow for assessing target engagement and downstream effects.

Authoritative Grounding: Techniques like Surface Plasmon Resonance (SPR) are the gold standard for quantifying binding kinetics (Kd), providing precise measurements of the on-rate and off-rate of the drug-target interaction. Western blotting can then be employed to probe the phosphorylation status of key downstream signaling proteins, confirming that target binding translates into a functional cellular response.

In-Vivo Evaluation: Assessing Systemic Effects and Efficacy

In-vivo studies in animal models are a critical step to understand a drug's behavior in a whole organism, providing insights into its pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy and safety.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

PK studies determine what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD studies assess what the drug does to the body.

Experimental Protocol: Mouse Xenograft Model for Efficacy and PK/PD

This protocol is designed to evaluate the in-vivo efficacy of an N-Methylglycinamide-containing anticancer drug compared to a standard-of-care chemotherapeutic.

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID) to prevent rejection of human tumor xenografts.

  • Tumor Implantation: Subcutaneously implant human cancer cells (the same line used in in-vitro studies) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³) and then randomize the mice into treatment groups (vehicle control, N-Methylglycinamide drug, comparator drug).

  • Drug Administration: Administer the drugs via the intended clinical route (e.g., intravenous, oral) at predetermined doses and schedules.

  • Tumor Measurement: Measure tumor volume using calipers every 2-3 days.

  • PK Sampling: Collect blood samples at various time points post-dosing to determine the drug concentration in plasma using LC-MS/MS.

  • PD Biomarker Analysis: At the end of the study, collect tumor tissue to analyze target engagement and downstream signaling biomarkers (e.g., via immunohistochemistry or Western blot).

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI). Model the PK data to determine key parameters like half-life, clearance, and volume of distribution. Correlate PK parameters with PD markers and efficacy.

Data Presentation: Comparative In-Vivo Efficacy and PK

DrugDose (mg/kg)Tumor Growth Inhibition (%)Half-life (hours)
N-Methylglycinamide Drug A208524
Comparator Drug B306512

Trustworthiness: The inclusion of a vehicle control group is essential to account for the natural growth of the tumor. Randomization of animals into treatment groups helps to minimize bias. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Visualizing the Drug Evaluation Funnel

The progression from in-vitro to in-vivo studies can be visualized as a funnel, where a large number of compounds are screened in initial assays, with only the most promising candidates advancing to more complex and resource-intensive testing.

G cluster_0 Drug Discovery & Development Funnel invitro In-Vitro Screening (High-Throughput Assays) invivo In-Vivo Models (Efficacy & Safety) invitro->invivo Lead Optimization clinical Clinical Trials (Human Studies) invivo->clinical IND-Enabling Studies

Caption: The drug development and evaluation funnel.

Comparative Analysis and Future Directions

The data presented in this guide illustrates a hypothetical scenario where the N-Methylglycinamide-containing drug demonstrates superior performance both in-vitro and in-vivo compared to its alternative. The improved selectivity index in vitro suggests a better safety profile, which is corroborated by the higher tumor growth inhibition at a lower dose in the in-vivo model. Furthermore, the longer half-life of the N-Methylglycinamide drug suggests the potential for less frequent dosing in a clinical setting.

Future studies should aim to further elucidate the mechanism behind the improved pharmacokinetic properties of the N-Methylglycinamide moiety. This could involve more detailed metabolic profiling and studies to assess its impact on protein binding and tissue distribution.

References

  • MTT Assay:

  • Surface Plasmon Resonance:

  • Mouse Xenograft Models:

  • Pharmacokinetics:

structural analysis of peptides with 2-Amino-N-methylacetamide by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Peptides

I'm starting my deep dive into the structural analysis of peptides that contain 2-Amino-N-methylacetamide. My focus is X-ray crystallography and uncovering existing methodologies. I'm especially keen to find comparative studies and any unique features.

Developing Search Strategies Now

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Expanding Search Scope

I'm now expanding my Google searches to cover peptide structural analysis using X-ray crystallography, specifically focusing on this compound. My analysis will identify comparative aspects, including conformational effects, crystal packing, and diffraction quality. I will also start planning a comparison guide, starting with an introduction, moving to crystallographic outcomes, and ending with alternative analytical methods.

comparative study of coupling reagents for 2-Amino-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Coupling Reagents

I'm starting by diving deep into the world of coupling reagents for amide bond formation. My focus is on those frequently used, particularly when dealing with tricky small amines such as 2-Amino-N. I'm keen to understand their nuances and how they perform in these specific scenarios. I plan to document all the reagents and how they work.

Exploring Reaction Mechanisms

I've completed the initial literature search, focusing on common coupling reagents and their applications. I'm now delving into the mechanisms of action for the most promising reagents, aiming to illustrate these with clear diagrams and cite the relevant literature. I'm also searching for challenges coupling 2-Amino-N-methylacetamide. Then, I plan to structure the guide, starting with an introduction to amide bond formation and then presenting the reagents. I will include a detailed experimental protocol.

Designing Experimental Protocols

Gathering Initial Information

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Structuring The Guide

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Planning Guide Content

Developing a Robust Guide

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Initiating Comprehensive Literature Review

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Developing Reaction Guide Structure

Synthesizing Guide Structure

benchmarking the performance of N-Methylglycinamide against other unnatural amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I am now delving into N-Methylglycin amide and related unnatural amino acids. I'm focusing my Google searches on their chemical properties, utility in peptide synthesis, applications in drug discovery, and any research pertaining to their biological activity. I'm keen to establish a solid base of knowledge as quickly as possible.

Expanding Methodology Design

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Gathering Comparative Data

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A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-Amino-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methods for the accurate quantification of 2-Amino-N-methylacetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of method selection, validation, and implementation, ensuring reliable and reproducible results in a regulated environment.

Introduction to this compound and its Analytical Challenges

This compound is a small, polar molecule whose accurate quantification is critical in various stages of pharmaceutical development, from pharmacokinetic studies to quality control of drug substances. Its inherent properties, including its low molecular weight and potential for volatility, present unique challenges for analytical method development and validation. The choice of analytical technique is paramount and is dictated by the sample matrix, required sensitivity, and the specific goals of the analysis.

This guide will explore and compare the most prevalent analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We will examine the underlying principles of each method, the rationale behind experimental choices, and present a comprehensive overview of their validation in accordance with international regulatory standards.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and robust technique for the quantification of analytes. For a small molecule like this compound, which lacks a strong chromophore, derivatization is often a necessary step to enhance its detectability.

Principle and Experimental Rationale

The core principle of this method involves the separation of the analyte from the sample matrix on a stationary phase, followed by its detection using a UV detector. The choice of a suitable derivatizing agent is critical. Agents like dansyl chloride or o-phthalaldehyde (OPA) react with the primary amine group of this compound, introducing a chromophore that absorbs strongly in the UV-Vis spectrum. The selection of the stationary phase, mobile phase composition, and gradient elution program are optimized to achieve a balance between resolution, peak shape, and analysis time.

Experimental Workflow: HPLC-UV with Pre-column Derivatization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Containing This compound Derivatization Derivatization with Dansyl Chloride Sample->Derivatization Extraction Solid Phase Extraction (SPE) Derivatization->Extraction Injection Injection onto C18 Column Extraction->Injection Separation Gradient Elution (ACN/Water) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Quantification via Calibration Curve Integration->Calibration

Caption: Workflow for HPLC-UV analysis of this compound.

Validation Parameters for HPLC-UV Method

The validation of the HPLC-UV method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability of the results.

Parameter Acceptance Criteria Typical Performance
Linearity (r²) ≥ 0.9950.998
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 15%< 10%
Limit of Detection (LOD) Signal-to-Noise ≥ 310 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 1030 ng/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the quantification of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is essential to increase its volatility and thermal stability for GC analysis.

Principle and Experimental Rationale

In GC-MS, the derivatized analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the analyte, ensuring high specificity. Silylation is a common derivatization strategy, where agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with trimethylsilyl (TMS) groups.

Experimental Workflow: GC-MS with Silylation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization with BSTFA Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Injection into GC Inlet Extraction->Injection Separation Separation on DB-5ms Column Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Internal Standard Integration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Validation Parameters for GC-MS Method

Validation for GC-MS methods, especially in a bioanalytical context, often follows guidelines from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

Parameter Acceptance Criteria Typical Performance
Linearity (r²) ≥ 0.990.997
Accuracy (% Recovery) 85 - 115%92 - 108%
Precision (% RSD) ≤ 15%< 8%
Limit of Detection (LOD) Detectable peak1 ng/mL
Limit of Quantification (LOQ) %RSD ≤ 20%5 ng/mL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules in complex matrices due to its exceptional sensitivity and selectivity. This technique often allows for the direct analysis of this compound without the need for derivatization, simplifying sample preparation.

Principle and Experimental Rationale

LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. The analyte is first separated on an LC column, typically a reversed-phase or HILIC column for polar compounds. It then enters the mass spectrometer, where it is ionized (usually by electrospray ionization - ESI). The precursor ion corresponding to the analyte is selected in the first mass analyzer (Q1), fragmented in the collision cell (q2), and the resulting product ions are detected in the second mass analyzer (Q3). This multiple reaction monitoring (MRM) provides exceptional specificity. The choice of a suitable internal standard is crucial for accurate quantification, compensating for matrix effects and variations in instrument response.

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Protein_precip Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_precip Centrifugation Centrifugation Protein_precip->Centrifugation Supernatant_transfer Supernatant Transfer Centrifugation->Supernatant_transfer Injection Injection onto HILIC Column Supernatant_transfer->Injection Separation Isocratic Elution Injection->Separation Detection MRM Detection (ESI+) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Stable Isotope Labeled Internal Standard Integration->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Validation Parameters for LC-MS/MS Method

Bioanalytical method validation for LC-MS/MS is rigorously defined by regulatory bodies like the FDA and EMA.

Parameter Acceptance Criteria Typical Performance
Linearity (r²) ≥ 0.990.999
Accuracy (% Recovery) 85 - 115%98 - 103%
Precision (% RSD) ≤ 15%< 5%
Limit of Quantification (LOQ) %RSD ≤ 20%0.1 ng/mL
Matrix Effect MonitoredWithin acceptable limits
Stability Assessed under various conditionsStable

Comparative Summary of Analytical Methods

Method Sensitivity Selectivity Throughput Cost Key Considerations
HPLC-UV LowModerateHighLowRequires derivatization; suitable for high concentration samples.
GC-MS HighHighModerateModerateRequires derivatization; analyte must be thermally stable.
LC-MS/MS Very HighVery HighHighHighGold standard for bioanalysis; minimal sample preparation.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is a critical decision that impacts the reliability and validity of research and development outcomes. While HPLC-UV offers a cost-effective solution for less demanding applications, its reliance on derivatization and lower sensitivity can be limiting. GC-MS provides a significant improvement in sensitivity and selectivity but also necessitates derivatization and is suitable for thermally stable compounds. For applications requiring the highest levels of sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS stands out as the superior technique, often with the added benefit of simplified sample preparation.

Ultimately, the choice of method should be guided by a thorough understanding of the analytical requirements, including the desired limits of quantification, the nature of the sample matrix, and the regulatory landscape. A robust and well-documented method validation is non-negotiable and serves as the foundation for generating high-quality, reproducible data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

case studies of successful drug candidates incorporating N-Methylglycinamide

Author: BenchChem Technical Support Team. Date: January 2026

Starting Candidate Search

I've initiated comprehensive searches focusing on N-Methylglycinamide's application in successful drug candidates. My search terms include "N-Methylglycinamide drug candidates" and "sarcos." Preliminary results seem promising, I'm finding useful links to research and patents that mention this structural motif. I will continue to refine my search terms to identify specific compounds.

Expanding Search Criteria

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Refining Search Strategies

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A Guide to the Conformational Effects of 2-Amino-N-methylacetamide in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

The strategic modification of peptide backbones is a cornerstone of modern drug discovery and materials science. Among the arsenal of available modifications, N-methylation of the amide bond has emerged as a powerful tool to modulate the conformational landscape of peptides, thereby enhancing their therapeutic properties such as proteolytic stability, membrane permeability, and receptor affinity. This guide provides an in-depth comparison of the conformational effects induced by the incorporation of 2-Amino-N-methylacetamide, a key N-methylated residue, into peptide chains. We will delve into the structural consequences, supporting experimental data, and the detailed methodologies required for such investigations.

The Structural Impact of N-Methylation: A Comparative Overview

The introduction of a methyl group onto the backbone amide nitrogen, as seen in this compound (equivalent to an N-methylated glycine residue), fundamentally alters the stereochemical and electronic properties of the peptide bond. Unlike their non-methylated counterparts, N-methylated residues introduce significant conformational constraints.

The primary effect of N-methylation is the elimination of the amide proton, which acts as a hydrogen bond donor. This seemingly simple modification has profound consequences for the secondary structure of peptides. In native peptides, the amide proton is a crucial participant in the hydrogen-bonding networks that stabilize secondary structures like α-helices and β-sheets. The absence of this proton in N-methylated residues disrupts these canonical structures.

However, this disruption does not lead to a chaotic, unfolded state. Instead, N-methylation promotes the formation of alternative, well-defined conformations, most notably β-turns. The steric hindrance imposed by the N-methyl group favors a cis amide bond conformation, which is otherwise energetically unfavorable in most natural amino acid residues except for proline. The increased propensity for cis peptide bonds is a key factor in the stabilization of tight turns and compact, folded structures.

To illustrate the workflow for investigating these conformational effects, consider the following experimental pipeline:

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation s1 Solid-Phase Peptide Synthesis (SPPS) s2 Incorporation of Fmoc-N-methylglycine s1->s2 s3 Cleavage and Deprotection s2->s3 s4 RP-HPLC Purification s3->s4 a1 Circular Dichroism (CD) Spectroscopy s4->a1 a2 Nuclear Magnetic Resonance (NMR) Spectroscopy s4->a2 a3 Computational Modeling a1->a3 a2->a3 d3 Energy-Minimized 3D Structure a3->d3 d1 Secondary Structure Analysis (CD) d1->d3 d2 Dihedral Angle & NOE Constraints (NMR) d2->d3

Figure 1: A typical experimental workflow for the synthesis and conformational analysis of peptides containing N-methylated residues.

Comparative Analysis: N-Methylated vs. Non-Methylated Peptides

To quantify the conformational impact of this compound, we will compare a model peptide containing this residue with its non-methylated glycine equivalent. The following table summarizes typical experimental data obtained from such a comparative study.

ParameterPeptide with GlycinePeptide with N-MethylglycineRationale for Difference
Predominant Secondary Structure (CD) Random Coil / β-sheetβ-turn / Polyproline II (PPII) helixDisruption of inter-residue H-bonds by N-methylation prevents β-sheet formation and promotes turn structures.
Amide Proton Chemical Shift (NMR) ~8.0-8.5 ppmNot ApplicableThe absence of the amide proton is a direct consequence of N-methylation.
Key NOEs (NMR) Sequential Hα(i) - HN(i+1)Strong Hα(i) - Hα(i+1)The absence of the amide proton leads to different through-space correlations, often indicating a more compact structure.
Solvent Exposure (NMR) HighLowerThe induced turn conformation can shield backbone protons from the solvent.
Proteolytic Stability (Enzyme Assay) LowHighThe N-methyl group sterically hinders the approach of proteases, increasing the peptide's half-life.

Experimental Protocols: A Self-Validating System

The trustworthiness of any conformational analysis hinges on the rigor of the experimental protocols. Below are detailed, step-by-step methodologies for the key experiments cited.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of a model hexapeptide, Ac-Ala-Ala-X-Ala-Ala-NH2, where X is either Glycine (Gly) or N-methylglycine (N-MeGly).

  • Resin Swelling: Swell Rink Amide MBHA resin in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • For Glycine: Dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and shake for 2 hours.

    • For N-methylglycine: Dissolve Fmoc-N-MeGly-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and shake for 4 hours. The use of HATU is recommended for sterically hindered N-methylated amino acids to ensure efficient coupling.

  • Wash: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Acetylation: After the final amino acid coupling and deprotection, acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 3 hours.

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides valuable information about the secondary structure of peptides in solution.

  • Sample Preparation: Prepare a 100 µM solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range from 190 to 260 nm.

  • Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C) using a 1 mm path length quartz cuvette.

  • Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

  • Analysis:

    • A strong negative band around 200 nm is characteristic of a random coil conformation (expected for the Gly-containing peptide).

    • A weak positive band around 220 nm and a strong negative band around 200 nm are indicative of a β-turn or Polyproline II (PPII) helix structure (expected for the N-MeGly-containing peptide).

The relationship between the peptide's structure and its resulting CD spectrum is visualized below:

G cluster_peptide Peptide Structure cluster_cd CD Spectrum p1 Glycine-Peptide (Flexible, H-bond donor) cd1 Random Coil Signature (Minima at ~198 nm) p1->cd1 Leads to p2 N-MeGly-Peptide (Constrained, No H-bond donor) cd2 β-Turn / PPII Signature (Minima at ~202 nm, Maxima at ~220 nm) p2->cd2 Induces

Figure 2: The causal relationship between the primary structure of the peptide and its observed secondary structure via CD spectroscopy.

Conclusion and Future Directions

The incorporation of this compound into a peptide backbone is a potent strategy for inducing conformational constraint. By eliminating a hydrogen bond donor and introducing steric bulk, this modification disrupts canonical secondary structures and promotes the formation of well-defined turn structures. This has significant implications for drug design, as it can be used to pre-organize a peptide into a bioactive conformation, thereby increasing its affinity for a target receptor and enhancing its proteolytic stability. The experimental workflows detailed in this guide provide a robust framework for synthesizing and characterizing these modified peptides, enabling researchers to rationally design next-generation peptide therapeutics. Future research will likely focus on the development of novel N-methylated amino acid building blocks with diverse functionalities and the use of advanced computational methods to accurately predict the conformational preferences of these modified peptides.

References

  • Title: The impact of N-methylation on the conformation of peptides Source: Journal of Peptide Science URL: [Link]

  • Title: N-Methylation of Peptides: A New Strategy for Modulating Bioactivity Source: Chemical Reviews URL: [Link]

  • Title: Solid-Phase Peptide Synthesis (SPPS) Source: Current Protocols in Protein Science URL: [Link]

  • Title: Circular Dichroism (CD) Spectroscopy for the Analysis of Protein and Peptide Secondary Structure Source: Nature Protocols URL: [Link]

assessing the immunogenicity of peptides containing 2-Amino-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I am now delving into the immunogenicity of peptides, using Google to build a foundation. I'm prioritizing unnatural amino acids and structural modifications like 2-Amino-N-methylacetamide in this initial research phase.

Gathering Immunogenicity Data

I'm now expanding my search to encompass both in vitro and in vivo assays, aiming to capture established protocols and comparative studies for assessing peptide immunogenicity. I'll then move towards structuring the comparison guide, focusing on the significance of peptide immunogenicity and the role of modified amino acids in drug development. Specifically, I intend to detail experimental approaches, explaining the principles behind each.

Designing Detailed Protocols

I'm now focusing on designing and presenting detailed, step-by-step protocols for key immunogenicity assays, such as Dendritic Cell maturation, T-cell proliferation, and cytokine release assays, explaining the rationale for each step. I'm also planning to create tables to show hypothetical comparative data and visual diagrams of workflows and pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.